CGP-53353
Beschreibung
Eigenschaften
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-60-2 | |
| Record name | CGP 53353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that is a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3][4] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F.[5][6] These cytokines play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][7] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[2] This technical guide provides a comprehensive overview of the mechanism of action of small molecule inverse agonists targeting RORγt.
Core Mechanism of Action: RORγt Inverse Agonism
RORγt, like other nuclear receptors, possesses a ligand-binding domain (LBD). The binding of small molecules to this domain can modulate the transcriptional activity of the receptor. RORγt inverse agonists are small molecules that bind to the LBD and promote a conformational change that leads to the dissociation of coactivators and/or the recruitment of corepressors.[8] This action reduces the basal transcriptional activity of RORγt, thereby inhibiting the expression of its target genes, most notably IL17A and IL17F.[9]
The inhibition of RORγt-dependent gene transcription ultimately suppresses the differentiation and effector functions of Th17 cells.[1][9] This leads to a reduction in the production of pro-inflammatory cytokines and a subsequent amelioration of inflammation in preclinical models of autoimmune diseases.[1][9]
Quantitative Data on RORγt Inverse Agonists
The following tables summarize the in vitro potency and selectivity of several representative RORγt inverse agonists.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TMP778 | RORγt | Luciferase Reporter Assay | 17 | [1] |
| RORα | Luciferase Reporter Assay | 1240 | [1] | |
| RORβ | Luciferase Reporter Assay | 1390 | [1] | |
| TMP920 | RORγt | Luciferase Reporter Assay | 1100 | [1] |
| ML209 | RORγ | Cell-based Assay | 460 | [10] |
| RORα | Cell-based Assay | > 96,000 | [10] | |
| Compound 1 | RORγt | IL-17A Secretion Assay | 56 | [9] |
| Compound 2 | RORγt | Inverse Agonist Activity | 2000 | [8] |
| 8e | RORγt | Inverse Agonist Activity | - | [7] |
| Compound | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |
| ML209 | Th17 Differentiation | IL-17A-GFP expression | 400 | [10] |
| Compound 1 | Th17 Differentiation | IL-17A secretion | 56 | [9] |
| Agonist 1 | Mouse Th17 cell differentiation | IL-17 transcription enhancement | EC50: 3700 | [8] |
| Inverse Agonist 2 | Mouse Th17 cell differentiation | IL-17 transcription inhibition | IC50: 2000 | [8] |
Signaling Pathways and Mechanisms
RORγt-Mediated Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master transcription factor, driving the expression of genes that define the Th17 lineage, including IL17A, IL17F, IL21, and IL23R. Interleukin-23 (IL-23) is crucial for the expansion and stabilization of the Th17 phenotype.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 6. IL-17 and IL-17-producing cells in protection versus pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 10. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
CGP-53353: A Selective Inhibitor of Protein Kinase C βII
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CGP-53353 is a chemical compound identified as a selective inhibitor of the βII isoform of Protein Kinase C (PKCβII). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role within the broader context of PKCβII signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and research applications of this selective inhibitor.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2] The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The β isoform, a member of the cPKC subfamily, exists as two splice variants, PKCβI and PKCβII, which differ in their C-terminal 50 amino acids. This compound has demonstrated selectivity for the PKCβII isoform, making it a valuable tool for dissecting the specific roles of this kinase in various physiological and pathological conditions.
Physicochemical Properties and Formulation
This compound, also known as 4,5-bis(4-Fluoroanilino)-phthalimide, is a small molecule with the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃F₂N₃O₂ | |
| Molecular Weight | 365.34 g/mol | |
| CAS Number | 145915-60-2 | |
| Appearance | Not specified in search results | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |
| Purity | ≥98% | [3] |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [4] |
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect on Protein Kinase C. Its selectivity for the PKCβII isoform over the PKCβI isoform has been established through in vitro kinase assays.
Quantitative Inhibition Data
| Target | IC₅₀ | Reference |
| PKCβII | 0.41 µM | [3][4] |
| PKCβI | 3.8 µM | [3][4] |
| prionogenic Sup35 fibrillization | ~3.4 µM | [3] |
The approximately 9-fold greater potency for PKCβII over PKCβI highlights the selectivity of this compound.
Signaling Pathways
PKCβII Signaling Cascade
Protein Kinase C βII is a key downstream effector of various signaling pathways initiated by receptor activation. Upon activation, typically by diacylglycerol (DAG) and Ca²⁺, PKCβII translocates from the cytosol to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream cellular responses.
References
Unveiling the Multifaceted Role of CGP-53353: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53353, a potent and selective small molecule inhibitor, has garnered significant attention within the scientific community for its targeted biological activities. This technical guide provides an in-depth exploration of the primary function of this compound as a selective inhibitor of Protein Kinase C βII (PKCβII). It also addresses its other reported biological effects, including the inhibition of amyloid-β aggregation and prion fibrillization. This document consolidates key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications.
Core Function: Selective Inhibition of Protein Kinase C βII
The principal and most extensively documented function of this compound is its role as a selective inhibitor of the βII isoform of Protein Kinase C (PKCβII).[1][2] PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The selectivity of this compound for the βII isoform over the βI isoform makes it a valuable tool for dissecting the specific functions of this particular kinase.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against PKC isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity.
| Target | IC50 Value | Reference |
| PKCβII | 0.41 µM | [1][2] |
| PKCβI | 3.8 µM | [1][2] |
Signaling Pathway
This compound exerts its effect by blocking the catalytic activity of PKCβII, thereby preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade can have significant physiological consequences. One well-studied pathway involves the cellular response to high glucose levels, which is implicated in diabetic complications.
Caption: PKCβII Signaling Pathway Inhibition by this compound.
Additional Biological Activities
Beyond its primary role as a PKCβII inhibitor, this compound has demonstrated other notable in vitro activities.
Inhibition of Amyloid-β and Prion Aggregation
This compound has been shown to inhibit the de novo assembly of amyloid-β (Aβ42) peptides and the fibrillization of the prion protein Sup35.[2] This suggests a potential, though less characterized, role in modulating protein aggregation processes relevant to neurodegenerative diseases.
Cellular Effects
-
Inhibition of Cell Proliferation: this compound inhibits glucose-induced cell proliferation and DNA synthesis in aortic smooth muscle cells (AoSMC) and A10 cells.[1]
-
Reduction of Lipid Accumulation: Studies have shown that treatment with this compound leads to decreased lipid accumulation in 3T3-L1 adipocytes.[3]
Experimental Protocols
The following outlines a general methodology for assessing the inhibitory activity of this compound on PKCβII.
In Vitro Kinase Assay
Objective: To determine the IC50 value of this compound for PKCβII.
Materials:
-
Recombinant human PKCβII enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization or similar detection method.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the PKCβII enzyme to the wells of the microplate.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time at 30°C.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Measure the fluorescence signal in the plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for In Vitro Kinase Assay.
Summary and Future Directions
This compound is a well-characterized, selective inhibitor of PKCβII with demonstrated effects on cellular processes such as proliferation and lipid storage. Its ability to inhibit amyloid-β and prion aggregation in vitro opens avenues for further investigation into its potential in neurodegenerative disease research. The detailed understanding of its primary mechanism of action, coupled with its selectivity, makes this compound an invaluable chemical probe for elucidating the physiological and pathological roles of PKCβII. Future research may focus on optimizing its potency and selectivity, as well as exploring its efficacy in in vivo models of diseases where PKCβII is implicated. As of the current literature, there is no substantial evidence to classify this compound as a RORγt inverse agonist.
References
The Shifting Identity of a Kinase Inhibitor: A Technical History of CGP-53353
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and evolving scientific understanding of the small molecule inhibitor CGP-53353. Initially identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent research has predominantly characterized it as a selective inhibitor of Protein Kinase C βII (PKCβII). This document, intended for researchers, scientists, and drug development professionals, details the key experimental findings, methodologies, and the scientific journey that has shaped our understanding of this compound.
Discovery and Initial Characterization as an EGFR Inhibitor
This compound, also known as 4,5-dianilinophthalimide (DAPH) and designated by the code CGP 52411, was first described in a 1994 publication in the Proceedings of the National Academy of Sciences by a team of researchers at Ciba-Geigy Limited (now Novartis) in Basel, Switzerland. The study, led by E. Buchdunger and P. Traxler, identified a class of 4,5-dianilinophthalimides as selective inhibitors of the EGF-R protein-tyrosine kinase.
The initial research demonstrated that CGP 52411 selectively inhibited ligand-induced autophosphorylation of both EGF-R and the related p185c-erbB2 in cellular assays. Furthermore, the compound showed potent in vivo antitumor activity against xenografts of tumors that overexpress these receptors. This early work positioned this compound as a promising lead compound for the development of anticancer therapies targeting the EGFR signaling pathway.
Re-characterization as a Selective PKCβII Inhibitor
While initially characterized as an EGFR inhibitor, subsequent research and broader kinase profiling studies have led to the reclassification of this compound as a selective inhibitor of the βII isoform of Protein Kinase C. A key study in this re-characterization was published in Circulation in 2004 by Kouroedov et al. This research highlighted the selective inhibition of PKCβII by this compound and its effects in preventing high glucose-induced vascular cell adhesion molecule-1 expression in human endothelial cells, a process relevant to diabetic complications.
This shift in understanding underscores the importance of comprehensive selectivity profiling in drug discovery and development. While the compound does exhibit activity against EGFR at certain concentrations, its potency and selectivity towards PKCβII have made it a valuable tool for studying the specific roles of this kinase in various cellular processes.
Further Biological Activities
Beyond its effects on EGFR and PKCβII, this compound has been shown to possess other biological activities. Research by Wang et al., published in the Proceedings of the National Academy of Sciences in 2008, demonstrated that 4,5-dianilinophthalimide and its analogs can inhibit the fibrillization of prionogenic Sup35 and the de novo assembly of Aβ42, the amyloid-beta peptide implicated in Alzheimer's disease. This suggests potential therapeutic applications beyond kinase inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogs.
| Target | Assay Type | IC50 Value | Reference |
| PKCβII | In vitro kinase assay | 0.41 µM | Tocris Bioscience, MedchemExpress |
| PKCβI | In vitro kinase assay | 3.8 µM | Tocris Bioscience, MedchemExpress |
| Prionogenic Sup35 Fibrillization | In vitro assay | ~3.4 µM | Tocris Bioscience |
| EGFR | In vitro kinase assay | 0.3 µM (as CGP 52411) | Buchdunger et al., 1994 |
Table 1: Inhibitory Activity of this compound
| Property | Value | Reference |
| Molecular Weight | 365.34 | Tocris Bioscience |
| Formula | C₂₀H₁₃F₂N₃O₂ | Tocris Bioscience |
| Solubility in DMSO | up to 100 mM | R&D Systems |
| Solubility in Ethanol | up to 20 mM | R&D Systems |
Table 2: Physicochemical Properties of this compound
Key Experimental Protocols
Original Synthesis of 4,5-Dianilinophthalimide (CGP 52411)
As described by Buchdunger et al. (1994), though the paper states the synthesis will be described elsewhere, the general class of compounds was synthesized. A representative synthesis for a related class of compounds is generally a multi-step process.
-
Starting Materials: Substituted anilines and phthalic anhydride derivatives.
-
Reaction: The synthesis likely involves the condensation of the substituted anilines with the phthalic anhydride derivative under appropriate reaction conditions, which may include heating in a suitable solvent.
-
Purification: The resulting di-substituted phthalimide is then purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The final product is characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.
In Vitro EGFR Kinase Assay
Based on the methodology described by Buchdunger et al. (1994).
-
Enzyme Source: Purified EGFR kinase domain.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by EGFR.
-
Reaction Mixture: The assay is performed in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP), the EGFR enzyme, the peptide substrate, and varying concentrations of the inhibitor (CGP 52411).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide from the unreacted ATP (e.g., via phosphocellulose paper binding) and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.
Cellular Autophosphorylation Assay
Based on the methodology described by Buchdunger et al. (1994).
-
Cell Lines: A431 cells (overexpressing EGFR) or other suitable cell lines.
-
Cell Culture: Cells are grown to near confluence in appropriate culture medium.
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of CGP 52411 for a defined time.
-
Ligand Stimulation: Cells are then stimulated with a ligand, such as EGF, to induce receptor autophosphorylation.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation and Western Blotting: The target receptor (e.g., EGFR) is immunoprecipitated from the cell lysates using a specific antibody. The immunoprecipitated proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of autophosphorylation.
PKCβII Kinase Assay
A general protocol for an in vitro PKCβII kinase assay.
-
Enzyme Source: Recombinant human PKCβII.
-
Substrate: A specific peptide substrate for PKCβII (e.g., a peptide derived from the MARCKS protein).
-
Reaction Mixture: The assay is conducted in a buffer containing ATP, the PKCβII enzyme, the peptide substrate, co-factors for PKC activation (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺), and varying concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).
-
Detection: The level of substrate phosphorylation is measured, often using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
IC50 Determination: The IC50 value is determined by plotting the inhibitor concentration against the percentage of enzyme inhibition.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by this compound (CGP 52411) as described in the initial discovery.
Caption: Inhibition of EGFR signaling by this compound.
PKCβII-Mediated Signaling in Neutrophil Chemotaxis
This diagram illustrates the role of PKCβII in the mTORC2 signaling pathway during neutrophil chemotaxis, a process inhibited by this compound, based on the findings of Liu et al. (2014).
Caption: Inhibition of PKCβII in the mTORC2 pathway by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a general workflow for identifying and characterizing a kinase inhibitor like this compound.
Caption: General workflow for kinase inhibitor discovery and development.
The Core Downstream Signaling Pathways of CGP-53353: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53353 is a potent and selective inhibitor of the βII isoform of Protein Kinase C (PKCβII), a critical serine/threonine kinase involved in a myriad of cellular signaling pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, its quantitative effects, and detailed experimental protocols for its study. Understanding these pathways is crucial for researchers and drug development professionals exploring the therapeutic potential of targeting PKCβII in various pathological conditions, including diabetic complications, cancer, and inflammatory disorders.
Quantitative Data Summary
The inhibitory activity of this compound and its effects on cellular processes have been quantified in several studies. The following tables summarize this key data for easy comparison.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Reference |
| PKCβII | 0.41 µM | [1][2] |
| PKCβI | 3.8 µM | [1][2] |
| Prionogenic Sup35 Fibrillization | ~3.4 µM |
Table 2: Cellular Effects of this compound
| Cell Type | Treatment | Effect | Quantitative Measurement | Reference |
| A10 Cells (Rat Aortic Smooth Muscle) | 1 µM this compound; 48-96 hours | Inhibition of glucose-induced cell proliferation | Data not specified | [1][2] |
| A10 Cells (Rat Aortic Smooth Muscle) | 1 µM this compound; 0-48 hours | Inhibition of glucose-induced DNA synthesis | Blocks the glucose-induced increase of S-phase cell percentage | [1][3] |
| Human Blood Neutrophils | 5 µM this compound; 30 minutes | Inhibition of fMLP-induced cAMP production | Significant reduction compared to vehicle control | [4] |
| Rat and Human Aortic Smooth Muscle Cells | Not specified | No inhibition of high glucose-induced TNF-α release | Not applicable | [5] |
Core Downstream Signaling Pathways
This compound, by selectively inhibiting PKCβII, modulates several critical downstream signaling cascades. The following sections detail these pathways, supported by diagrams generated using Graphviz (DOT language).
The mTORC2-PKCβII-Adenylyl Cyclase 9 (AC9) Pathway in Neutrophil Chemotaxis
In neutrophils, PKCβII acts as a crucial intermediary between the mammalian target of rapamycin complex 2 (mTORC2) and the regulation of cell motility. The inhibition of PKCβII by this compound has been shown to severely impair chemoattractant-induced cAMP synthesis and chemotaxis, primarily by affecting tail retraction.[4][6][7]
Signaling Pathway Diagram:
PKCβII and ERK1/2 Signaling in Tumor Angiogenesis
Studies have implicated PKCβII in the regulation of Vascular Endothelial Growth Factor (VEGF) expression, a key promoter of angiogenesis in tumors. The signaling cascade is thought to involve the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). While direct studies using this compound to block this specific pathway are not extensively detailed in the provided results, the known roles of PKCβII and ERK1/2 suggest a plausible mechanism of action for this compound in modulating angiogenesis.[8][9]
Signaling Pathway Diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its downstream effects.
Western Blot Analysis of PKCβII Translocation
This protocol is adapted from the study of PKCβII in neutrophil chemotaxis.[6]
Experimental Workflow Diagram:
Methodology:
-
Cell Treatment: Culture human blood primary neutrophils and treat with 5 µM this compound or a vehicle control for 30 minutes.
-
Stimulation: Uniformly stimulate the cells with 1 µM fMLP.
-
Fractionation: At various time points post-stimulation, lyse the cells and separate the membrane and cytosolic fractions by ultracentrifugation.
-
SDS-PAGE and Transfer: Resolve the protein lysates on a polyacrylamide gel via SDS-PAGE and transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PKCβII overnight at 4°C.
-
Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control and to verify the purity of the fractions.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities to determine the relative amounts of PKCβII in the membrane versus cytosolic fractions at different time points.
Cell Proliferation and DNA Synthesis Assays
These protocols are based on studies of this compound's effect on vascular smooth muscle cells.[1][3]
Experimental Workflow Diagram:
Methodology for Cell Proliferation (MTT Assay):
-
Cell Seeding: Plate aortic smooth muscle cells (AoSMC) or A10 cells in a 96-well plate at an appropriate density.
-
Treatment: Culture the cells in media containing high glucose (e.g., 25 mM) with or without 1 µM this compound for 48 to 96 hours. Include a normal glucose control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Methodology for DNA Synthesis (BrdU Assay):
-
Cell Seeding and Treatment: Seed and treat the cells as described for the proliferation assay, typically for 0 to 48 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final 2-4 hours of the treatment period.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a TMB substrate and measure the absorbance to quantify the amount of incorporated BrdU.
Conclusion
This compound is a valuable tool for dissecting the roles of PKCβII in cellular signaling. Its inhibitory effects on the mTORC2-PKCβII-AC9 pathway in neutrophils are well-documented, providing a clear example of its mechanism of action. Furthermore, its potential to modulate pathways involved in angiogenesis and cell proliferation highlights its therapeutic promise. The experimental protocols detailed in this guide offer a starting point for researchers aiming to investigate the downstream consequences of PKCβII inhibition with this compound in various cellular contexts. Further research, including proteomic and phosphoproteomic studies, will undoubtedly uncover additional downstream targets and signaling networks regulated by this selective inhibitor, paving the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Aldose reductase-regulated tumor necrosis factor-alpha production is essential for high glucose-induced vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stanniocalcin-1 promotes tumor angiogenesis through up-regulation of VEGF in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stanniocalcin-1 promotes tumor angiogenesis through up-regulation of VEGF in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CGP-53353 in Diabetic Complications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for diabetic complications is continually evolving, with a focus on targeted molecular pathways. One such target is Protein Kinase C (PKC), a family of enzymes implicated in the pathogenesis of microvascular damage arising from chronic hyperglycemia. This technical guide delves into the role of CGP-53353, a selective inhibitor of the PKCβII isoform, in the context of diabetic complications research. By providing a comprehensive overview of its mechanism of action, relevant experimental data, and detailed protocols, this document aims to equip researchers with the foundational knowledge to explore the therapeutic potential of PKCβII inhibition.
Introduction to Diabetic Complications and the PKC Pathway
Chronic hyperglycemia, the hallmark of diabetes mellitus, instigates a cascade of metabolic and signaling aberrations that culminate in long-term damage to various tissues and organs. These diabetic complications are broadly categorized as microvascular (retinopathy, nephropathy, and neuropathy) and macrovascular diseases. A key player in the molecular pathogenesis of these complications is the activation of the diacylglycerol (DAG)-PKC pathway.
Hyperglycemia leads to an increased flux of glucose through the glycolytic pathway, resulting in elevated levels of the precursor dihydroxyacetone phosphate, which is subsequently converted to DAG. This de novo synthesis of DAG activates several PKC isoforms, with the β isoform being particularly implicated in the vascular tissues. Activated PKCβ phosphorylates a multitude of downstream target proteins, leading to a plethora of cellular responses that contribute to the pathology of diabetic complications. These include alterations in blood flow, increased vascular permeability, enhanced extracellular matrix deposition, and promotion of inflammatory responses.
This compound: A Selective PKCβII Inhibitor
This compound is a potent and selective inhibitor of the Protein Kinase C βII (PKCβII) isoform. Its selectivity is a crucial attribute, as different PKC isoforms can have distinct and sometimes opposing physiological roles. The ability to specifically target PKCβII allows for a more precise investigation of its contribution to disease pathology and minimizes off-target effects.
Table 1: Inhibitory Activity of this compound
| Isoform | IC₅₀ (µM) |
| PKCβII | 0.41 |
| PKCβI | 3.8 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Role of PKCβII in Diabetic Vascular Complications: Preclinical Evidence
The primary evidence for the role of this compound in diabetic complications research stems from its ability to counteract the detrimental effects of high glucose on vascular endothelial cells. A key study by Kouroedov et al. (2004) demonstrated that selective inhibition of PKCβII by this compound prevents the high glucose-induced upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human aortic endothelial cells (HAECs).[1][2][3] The expression of VCAM-1 is a critical step in the inflammatory process associated with atherosclerosis, a major macrovascular complication of diabetes.
Table 2: Effect of this compound on High Glucose-Induced VCAM-1 Expression in HAECs
| Treatment | VCAM-1 Protein Expression (% of Control) |
| Control (Normal Glucose) | 100 |
| High Glucose (22.2 mmol/L) | 172 ± 15 |
| High Glucose + this compound (1 µM) | 110 ± 12 |
Data extracted from Kouroedov et al. (2004). Values are mean ± SD.[1][2]
This study highlights the specific involvement of the PKCβII isoform in mediating the pro-inflammatory effects of hyperglycemia on the endothelium.
References
The Role of CGP-53353 in the Modulation of Amyloid-Beta Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form neurotoxic plaques. The inhibition of Aβ aggregation is a primary therapeutic strategy in the development of disease-modifying treatments for AD. This technical guide provides an in-depth overview of the compound CGP-53353 and its potential role in mitigating Aβ aggregation. While direct quantitative data for this compound's effect on Aβ42 aggregation is not extensively available in the public domain, compelling evidence from studies on its close structural analog, 4,5-dianilinophthalimide (DAPH-1), suggests a potent inhibitory activity. This document summarizes the available data, details relevant experimental protocols for assessing anti-aggregation efficacy, and illustrates the key signaling pathways and experimental workflows.
This compound and its Relation to Amyloid-Beta
This compound is a selective inhibitor of the protein kinase C βII (PKCβII) isoform. Its structural analog, 4,5-dianilinophthalimide (DAPH-1), has been shown to directly interfere with the fibrillization of amyloidogenic proteins.
Quantitative Data on a Structurally Related Inhibitor
| Compound | Target Protein | Assay Type | IC50 Value | Reference |
| DAPH-1 (analog of this compound) | Sup35 (prion protein) | Fibrillization Assay | ~3.4 µM | [1] |
| This compound | PKCβII | Kinase Inhibition Assay | 0.41 µM | |
| This compound | PKCβI | Kinase Inhibition Assay | 3.8 µM |
It is important to note that the IC50 value for Sup35 fibrillization is for the analog DAPH-1 and serves as a proxy for the potential anti-aggregating activity of this compound on Aβ42.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay used to quantify the aggregation of Aβ peptides and to screen for potential inhibitors like this compound.
In Vitro Thioflavin T (ThT) Amyloid-Beta Aggregation Assay
This assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Synthetic Amyloid-Beta (1-42) peptide (Aβ42)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Aβ42 Monomer Preparation:
-
Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL to disaggregate any pre-existing oligomers or fibrils.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before the assay, resuspend the Aβ42 peptide film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock solution in ice-cold PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
ThT Solution Preparation:
-
Prepare a stock solution of ThT in distilled water (e.g., 1 mM).
-
Filter the stock solution through a 0.22 µm syringe filter.
-
Dilute the ThT stock solution in PBS to the final working concentration (e.g., 20 µM).
-
-
Inhibitor Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare serial dilutions of the this compound stock in PBS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Aβ42 solution
-
This compound solution (or vehicle control - PBS with the same final DMSO concentration)
-
ThT working solution
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells:
-
Aβ42 + ThT + Vehicle (positive control for aggregation)
-
ThT + Vehicle (blank for background fluorescence)
-
This compound + ThT + Vehicle (to check for compound autofluorescence)
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).
-
Ensure the plate is shaken for a brief period before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all experimental wells.
-
Plot the fluorescence intensity as a function of time to generate aggregation kinetics curves (sigmoidal curves are typical).
-
The inhibitory effect of this compound can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase of the aggregation curves in the presence and absence of the compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against a range of this compound concentrations and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.
References
Investigating the Neuroprotective Potential of CGP-53353: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53353 is a potent and selective inhibitor of the βII isoform of Protein Kinase C (PKCβII). While extensively utilized in cancer and diabetes research, its direct neuroprotective effects remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential neuroprotective mechanisms, drawing inferences from its known biochemical activities and the established roles of PKCβII in neuronal signaling. This document summarizes the physicochemical properties of this compound, presents its inhibitory activity against PKC isoforms, and discusses its documented effects on amyloid-beta (Aβ) aggregation and prion fibrillization. Furthermore, this guide proposes hypothetical signaling pathways through which this compound-mediated inhibition of PKCβII could confer neuroprotection, providing a framework for future experimental investigation in the context of neurodegenerative diseases.
Introduction to this compound
This compound, also known as DAPH-7, is a small molecule inhibitor with high selectivity for the βII isoform of Protein Kinase C (PKCβII).[1] PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The specific functions of individual PKC isoforms are of significant interest in various therapeutic areas. To date, the majority of research involving this compound has focused on its anti-proliferative effects in vascular smooth muscle cells and its potential applications in diabetic complications.[1] However, emerging evidence on the involvement of PKC isoforms in neurodegenerative processes suggests that selective inhibitors like this compound may hold untapped therapeutic potential for neurological disorders.
Physicochemical Properties and In Vitro Activity of this compound
A clear understanding of the fundamental properties of a compound is critical for experimental design. The following table summarizes the key physicochemical characteristics and in vitro inhibitory activity of this compound.
| Property | Value | Reference |
| Molecular Weight | 365.34 g/mol | |
| Formula | C₂₀H₁₃F₂N₃O₂ | |
| CAS Number | 145915-60-2 | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |
| Purity | ≥98% | |
| IC₅₀ for PKCβII | 0.41 µM | [1] |
| IC₅₀ for PKCβI | 3.8 µM | [1] |
| IC₅₀ for prionogenic Sup35 fibrillization | ~3.4 µM |
Potential Neuroprotective Mechanisms of this compound
Direct experimental evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature. However, based on its selective inhibition of PKCβII and the known roles of this kinase in neuronal function and pathology, several hypothetical neuroprotective mechanisms can be proposed.
Inhibition of Apoptotic Pathways
PKC isoforms are known to have complex and sometimes contradictory roles in the regulation of apoptosis.[2] Overactivation of certain PKC isoforms can contribute to apoptotic cell death in neurons. By inhibiting PKCβII, this compound could potentially interrupt pro-apoptotic signaling cascades. This may involve the modulation of Bcl-2 family proteins, preventing the release of cytochrome c from mitochondria and subsequent caspase activation.
Attenuation of Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative diseases.[3] Some studies suggest that specific PKC isoforms can regulate the production of reactive oxygen species (ROS). Inhibition of PKCβII by this compound might therefore lead to a reduction in oxidative stress, thereby protecting neurons from damage.
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative conditions. PKC signaling pathways are involved in the inflammatory responses of these glial cells. By inhibiting PKCβII, this compound could potentially dampen the production and release of pro-inflammatory cytokines, thereby creating a more favorable environment for neuronal survival.
Inhibition of Pathological Protein Aggregation
A significant finding is the ability of this compound to inhibit the de novo assembly of amyloid-beta 42 (Aβ42) and the fibrillization of prionogenic Sup35 in vitro. Aβ42 plaques are a primary pathological feature of Alzheimer's disease. The aggregation of proteins is a common theme in many neurodegenerative disorders. This direct anti-aggregation activity represents a promising, albeit preliminary, avenue for the neuroprotective potential of this compound.
Experimental Protocols: A Call for Future Research
As there are no published studies directly investigating the neuroprotective effects of this compound, this section outlines a proposed experimental workflow to address this knowledge gap.
Conclusion and Future Directions
This compound is a well-characterized, selective inhibitor of PKCβII with demonstrated in vitro activity against pathological protein aggregation relevant to neurodegenerative diseases. While direct evidence of its neuroprotective capacity is currently absent, its mechanism of action presents a compelling rationale for its investigation in this context. The hypothetical pathways outlined in this guide, including the inhibition of apoptosis and the attenuation of oxidative stress and neuroinflammation, provide a solid foundation for future research.
The next critical steps will be to validate these hypotheses through rigorous in vitro and in vivo studies. The proposed experimental workflow offers a roadmap for elucidating the potential of this compound as a novel therapeutic agent for neurodegenerative disorders. Such research is essential to unlock the full therapeutic potential of this selective kinase inhibitor for the benefit of patients with neurological diseases.
References
CGP-53353: A Technical Guide for Studying Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CGP-53353 as a tool for investigating the function of Protein Kinase C (PKC), with a particular focus on the PKCβII isoform. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate its use in research and drug discovery.
Introduction to this compound
This compound is a chemical compound identified as a selective inhibitor of Protein Kinase C βII (PKCβII).[1] Its ability to preferentially target this specific isoform makes it a valuable tool for dissecting the complex roles of PKCβII in various cellular signaling pathways. Beyond its primary target, this compound has also been shown to inhibit prionogenic Sup35 fibrillization and de novo Aβ42 assembly, suggesting potential applications in neurodegenerative disease research.
Chemical Properties:
| Property | Value |
| Chemical Name | 5,6-bis[(4-Fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione[1] |
| Molecular Formula | C₂₀H₁₃F₂N₃O₂ |
| Molecular Weight | 365.34 g/mol |
| CAS Number | 145915-60-2 |
Mechanism of Action and Selectivity
This compound functions as a potent inhibitor of PKCβII. The available data indicates a significant selectivity for PKCβII over the closely related PKCβI isoform.[1]
Table 1: Inhibitory Activity of this compound against PKCβ Isoforms
| Target | IC₅₀ (μM) |
| PKCβII | 0.41[1] |
| PKCβI | 3.8[1] |
Signaling Pathways Involving PKCβII
PKCβII is a key node in numerous signaling cascades, regulating a wide array of cellular processes. Understanding these pathways is crucial for interpreting the effects of this compound.
Activation of PKCβII
The activation of conventional PKCs, including PKCβII, is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This process is initiated by the activation of Phospholipase C (PLC) at the cell membrane.
Downstream Signaling: JNK and CREB Pathways
PKCβII has been implicated in the activation of the c-Jun N-terminal kinase (JNK) and cAMP response element-binding protein (CREB) pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. This compound can be used to investigate the specific contribution of PKCβII to these pathways.
Experimental Protocols
The following are example protocols for the use of this compound in biochemical and cell-based assays. Researchers should optimize these protocols for their specific experimental conditions.
Biochemical Kinase Assay (Radiometric)
This protocol is for determining the in vitro inhibitory activity of this compound against PKCβII.
Materials:
-
Recombinant human PKCβII
-
CREBtide (KRREILSRRPSYR) as a substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKCβII, and CREBtide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assay: Inhibition of Adipocyte Differentiation
This protocol describes how to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Adipogenic induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% FBS.
-
Two days post-confluence, initiate differentiation by replacing the medium with adipogenic induction medium containing various concentrations of this compound or DMSO as a control.
-
After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
At the end of the differentiation period, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
After washing, extract the Oil Red O from the cells using isopropanol and quantify the absorbance at a suitable wavelength (e.g., 490-520 nm).
Cell-Based Assay: Western Blot for Downstream Signaling
This protocol details the detection of changes in the phosphorylation of downstream targets of PKCβII, such as JNK, in response to this compound.
Materials:
-
A suitable cell line (e.g., endothelial cells, 3T3-L1 cells)
-
Cell culture medium
-
A stimulus to activate PKCβII (e.g., phorbol 12-myristate 13-acetate (PMA), high glucose)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to activate PKCβII.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-JNK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal loading.
Data Interpretation and Considerations
-
Specificity: While this compound shows selectivity for PKCβII over PKCβI, its effects on other PKC isoforms and the broader kinome are not well-characterized in publicly available data. It is recommended to use complementary approaches, such as using other PKC inhibitors or genetic knockdown/knockout models, to confirm that the observed effects are specifically due to the inhibition of PKCβII.
-
Cellular Potency: The effective concentration of this compound in cell-based assays (EC₅₀) may differ from its biochemical potency (IC₅₀) due to factors such as cell permeability, stability, and off-target effects. It is important to perform dose-response experiments to determine the optimal concentration for your specific cellular model.
-
Downstream Readouts: The choice of downstream readouts is critical for interpreting the effects of this compound. The phosphorylation status of known PKCβII substrates or the activation of downstream kinases like JNK can serve as robust biomarkers of target engagement and pathway modulation.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PKCβII in cellular signaling. Its selectivity for PKCβII allows for the targeted dissection of this kinase's function in various physiological and pathological processes. By employing the information and protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of PKCβII-mediated signaling and its potential as a therapeutic target.
References
Methodological & Application
Application Notes and Protocols for CGP-53353 Treatment of Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53353 is a potent and selective inhibitor of the Protein Kinase C βII (PKCβII) isoform.[1] In endothelial cells, PKC isoforms play a crucial role in regulating a variety of cellular processes, including proliferation, migration, apoptosis, and angiogenesis.[2] The mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and ERK1/2 pathways, are key regulators of endothelial cell function in response to various stimuli.[3][4] Dysregulation of these pathways is associated with pathological conditions such as atherosclerosis and cancer.[3] This document provides detailed application notes and experimental protocols for the use of this compound in endothelial cell research, focusing on its potential to modulate key signaling pathways and cellular functions.
Data Presentation
Table 1: Inhibitory Concentration of this compound
| Target | IC50 Value | Reference |
| PKCβII | 0.41 µM | [1] |
| PKCβI | 3.8 µM | [1] |
| Prionogenic Sup35 fibrillization | ~3.4 µM | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of PKCβ in Endothelial Cells
Protein Kinase C β (PKCβ) is a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in angiogenesis.[2] Upon VEGF binding to its receptor (VEGFR-2), a signaling cascade is initiated, leading to the activation of PKCβ. Activated PKCβ can then influence downstream pathways, such as the Raf-MEK-ERK (MAPK) cascade, which ultimately promotes endothelial cell proliferation and migration.
Caption: VEGF-induced PKCβ signaling pathway in endothelial cells.
This compound and eNOS Regulation
Endothelial nitric oxide synthase (eNOS) is a critical enzyme for vascular homeostasis, and its activity is modulated by phosphorylation. Protein Kinase C can influence eNOS phosphorylation, thereby affecting nitric oxide (NO) production.[5] this compound, by inhibiting PKCβII, can be used to investigate the specific role of this isoform in the regulation of eNOS activity and subsequent NO-dependent signaling.
Caption: Regulation of eNOS by PKCβII and its inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on endothelial cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Endothelial Cell Culture and Treatment with this compound
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Tissue culture treated plates/flasks
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and subculture at a ratio of 1:3 to 1:5.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Treatment:
-
Seed endothelial cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
For serum starvation experiments, replace the growth medium with a basal medium containing 0.5-1% FBS for 4-6 hours prior to treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. A typical starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 30 minutes to 24 hours) depending on the experimental endpoint.
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation
Materials:
-
Treated endothelial cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCβII, anti-total-PKCβII, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-eNOS (Ser1177/Thr495), anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Endothelial Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
Treated endothelial cells in a 96-well plate
-
BrdU Cell Proliferation ELISA Kit (or equivalent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed endothelial cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1. A positive control for proliferation (e.g., VEGF) and a negative control should be included.
-
BrdU Labeling: Following the manufacturer's instructions, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) proliferation.
Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay
Materials:
-
Treated endothelial cells
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: Seed the cell suspension onto the solidified Matrigel. Incubate for 4-18 hours at 37°C.
-
Imaging and Analysis:
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Conclusion
These application notes and protocols provide a framework for investigating the effects of the selective PKCβII inhibitor, this compound, on endothelial cell biology. By utilizing these methods, researchers can elucidate the specific role of PKCβII in various signaling pathways and cellular functions, potentially identifying new therapeutic targets for diseases characterized by endothelial dysfunction and aberrant angiogenesis.
References
- 1. CGP 53353 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of MAP kinases in endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cigarette smoke-induced alterations in endothelial nitric oxide synthase phosphorylation: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CGP-53353 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53353 is a potent and selective inhibitor of the serine/threonine kinase Protein Kinase C βII (PKCβII). With an IC50 of 0.41 µM for PKCβII, it serves as a valuable tool for investigating the roles of this specific PKC isoform in various cellular processes.[1] PKCβII is implicated in signaling pathways that regulate cell proliferation, survival, and apoptosis. Dysregulation of PKCβII activity has been associated with various diseases, including cancer. Therefore, understanding the cellular consequences of PKCβII inhibition by compounds like this compound is of significant interest in drug development and biomedical research.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cell cycle distribution and apoptosis. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on cultured cells. The provided methodologies and data presentation formats are intended to guide researchers in designing and interpreting their experiments.
Data Presentation
The following tables present hypothetical quantitative data illustrating the expected outcomes of this compound treatment on cell cycle progression and apoptosis, as analyzed by flow cytometry. These tables are designed to serve as templates for presenting experimental findings in a clear and structured manner.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 0.1 | 60.1 ± 2.8 | 25.3 ± 2.1 | 14.6 ± 1.5 |
| 0.5 | 68.7 ± 3.5 | 18.9 ± 1.9 | 12.4 ± 1.3 |
| 1.0 | 75.3 ± 4.2 | 12.1 ± 1.5 | 12.6 ± 1.4 |
| 5.0 | 78.9 ± 4.5 | 9.8 ± 1.2 | 11.3 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (1 µM) Treatment on Cell Cycle Distribution
| Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 54.8 ± 2.9 | 31.2 ± 2.6 | 14.0 ± 1.7 |
| 12 | 62.5 ± 3.3 | 24.8 ± 2.2 | 12.7 ± 1.5 |
| 24 | 74.9 ± 4.1 | 13.5 ± 1.6 | 11.6 ± 1.3 |
| 48 | 76.1 ± 4.4 | 11.8 ± 1.4 | 12.1 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Dose-Dependent Effect of this compound on Apoptosis Induction
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.5 | 2.3 ± 0.8 | 1.5 ± 0.5 | 1.1 ± 0.4 |
| 0.1 | 92.4 ± 3.1 | 4.5 ± 1.1 | 2.0 ± 0.6 | 1.1 ± 0.3 |
| 0.5 | 85.7 ± 4.2 | 8.9 ± 1.5 | 4.1 ± 0.9 | 1.3 ± 0.4 |
| 1.0 | 78.2 ± 5.1 | 14.6 ± 2.2 | 5.8 ± 1.1 | 1.4 ± 0.5 |
| 5.0 | 65.9 ± 6.3 | 22.3 ± 3.5 | 9.5 ± 1.8 | 2.3 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 4: Time-Course of this compound (1 µM) Treatment on Apoptosis Induction
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 | 96.2 ± 2.1 | 1.9 ± 0.6 | 1.0 ± 0.3 | 0.9 ± 0.2 |
| 12 | 88.5 ± 3.5 | 7.8 ± 1.3 | 2.5 ± 0.7 | 1.2 ± 0.4 |
| 24 | 77.8 ± 4.8 | 15.1 ± 2.5 | 5.6 ± 1.0 | 1.5 ± 0.5 |
| 48 | 68.3 ± 5.9 | 20.4 ± 3.1 | 9.1 ± 1.6 | 2.2 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflows for flow cytometry analysis.
Caption: PKCβII signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle and apoptosis following treatment with this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and result in approximately 1 x 10^6 cells per well at the time of harvest.
-
Cell Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells), treat the cells with the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for several days).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes.
-
Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension. Incubate at room temperature in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Acquire at least 10,000-20,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells, use a gentle formulation)
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and result in approximately 1 x 10^6 cells per well at the time of harvest.
-
Cell Treatment: After allowing the cells to adhere or stabilize, treat the cells with the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle method like accutase or brief trypsinization to minimize membrane damage. Combine the detached cells with the collected medium.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspension: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels. Acquire at least 10,000-20,000 events per sample. Use quadrant analysis to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
References
Troubleshooting & Optimization
CGP-53353 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CGP-53353, a selective inhibitor of PKCβII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Protein Kinase C βII (PKCβII), with reported IC50 values of 0.41 µM for PKCβII and 3.8 µM for PKCβI.[1][2] Its inhibitory action on PKCβII allows for the study of signaling pathways involved in various cellular processes, including cell proliferation and apoptosis.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][4][5]
Q3: What is the maximum concentration at which this compound can be dissolved?
The solubility of this compound is as follows:
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. For detailed steps, please refer to the "Experimental Protocols" section below.
Q5: How should I store the this compound stock solution?
Stock solutions of this compound in solvent can be stored at -20°C for one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the recommended solvent.
-
Solution 1: Ensure Fresh Solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use fresh, anhydrous grade DMSO from a newly opened bottle.
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C for 10-15 minutes. This can help increase the kinetic energy and facilitate dissolution.
-
Solution 3: Sonication. Use a bath sonicator for a few minutes to break up any clumps of the compound and enhance solvation.
-
Solution 4: Vortexing. Vigorous vortexing can also aid in the dissolution process.
Issue 2: The dissolved this compound precipitates out of the stock solution upon storage.
-
Solution 1: Check Storage Conditions. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) in a tightly sealed container to prevent solvent evaporation.[2]
-
Solution 2: Avoid Freeze-Thaw Cycles. Aliquoting the stock solution into single-use volumes will prevent the degradation that can occur with repeated changes in temperature.[2]
Issue 3: this compound precipitates when diluted into aqueous media (e.g., cell culture medium).
-
Solution 1: Serial Dilution. Avoid adding the high-concentration DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in the media to gradually decrease the solvent concentration.
-
Solution 2: Final Solvent Concentration. The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, to maintain the solubility of this compound and to avoid solvent-induced cellular toxicity.
-
Solution 3: Pre-warm the Media. Adding the compound to pre-warmed (37°C) media can sometimes help maintain its solubility.
-
Solution 4: Evaluate Media Components. The presence of salts and proteins in the cell culture media can sometimes interact with the compound and reduce its solubility. If precipitation persists, consider using a simpler buffer system for initial experiments if the experimental design allows.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 36.53 |
| Ethanol | 20 | 7.31 |
Molecular Weight of this compound: 365.34 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.65 mg of this compound.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 10-15 minutes, followed by brief vortexing. Alternatively, sonicate the tube in a water bath sonicator for 2-5 minutes.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified PKCβII signaling pathway and the inhibitory action of this compound.
References
- 1. CGP 53353 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of the PKCβII/JNK signaling pathway in acute glucose fluctuation-induced apoptosis of rat vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing CGP-53353 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incubation time of CGP-53353 in their experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Protein Kinase C beta II (PKCβII).[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the PKCβII enzyme, thereby preventing the phosphorylation of its downstream target proteins. This inhibition can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in research to investigate the role of PKCβII in various signaling pathways. It has been utilized in studies related to diabetic complications, particularly in the context of atherosclerosis, by inhibiting glucose-induced cell proliferation and DNA synthesis.[1] It is also employed in cancer research to explore the effects of PKCβII inhibition on tumor cell growth and survival.
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: A common starting concentration for this compound in cell-based assays is 1 µM.[1] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How does incubation time influence the effects of this compound?
A4: Incubation time is a critical parameter that significantly influences the observed effects of this compound. The optimal time can vary widely depending on the cell type, the targeted biological process, and the specific assay being performed. For instance, inhibiting DNA synthesis may require a shorter incubation time (e.g., 0-48 hours) compared to inhibiting cell proliferation (e.g., 48-96 hours) in A10 cells.[1] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific research question.
Optimizing Incubation Time: A Data-Driven Approach
Due to the high variability between cell lines and experimental conditions, specific quantitative data for optimal this compound incubation times is not universally available. Therefore, we provide the following experimental protocols to empower you to generate this critical data for your specific system.
Data Presentation: Template Tables
The following tables are templates for you to summarize your quantitative data from time-course and dose-response experiments.
Table 1: Dose-Response Effect of this compound on Cell Viability at a Fixed Incubation Time (e.g., 48 hours)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 95.3 | ± 4.8 |
| 0.5 | 78.1 | ± 6.1 |
| 1.0 | 55.4 | ± 5.5 |
| 5.0 | 25.8 | ± 3.9 |
| 10.0 | 10.2 | ± 2.1 |
Table 2: Time-Course Effect of a Fixed Concentration of this compound (e.g., 1 µM) on Apoptosis
| Incubation Time (hours) | Percentage of Apoptotic Cells | Standard Deviation |
| 0 | 2.5 | ± 0.8 |
| 12 | 8.7 | ± 1.5 |
| 24 | 25.3 | ± 3.2 |
| 48 | 58.1 | ± 4.9 |
| 72 | 75.6 | ± 5.7 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Proliferation Inhibition (MTT Assay)
Objective: To determine the effect of different incubation times of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, predetermined concentration of this compound (e.g., 1 µM) and a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72, and 96 hours).
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control for each time point.
Protocol 2: Assessing Time-Dependent Induction of Apoptosis (Annexin V/PI Staining)
Objective: To determine the kinetics of this compound-induced apoptosis.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach.
-
Treatment: Treat cells with a fixed concentration of this compound and a vehicle control.
-
Incubation: Incubate the cells for different durations (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells at each time point.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of PKCβII activation and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for optimizing this compound incubation time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low for your cell line. 2. Short Incubation Time: The incubation period may not be long enough to induce a measurable response. 3. Drug Inactivity: The compound may have degraded. | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment with longer incubation periods. 3. Ensure proper storage of the compound and prepare fresh stock solutions. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Wells on the edge of the plate may behave differently. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Ensure a homogenous cell suspension and careful pipetting during seeding. 2. Avoid using the outer wells of the plate for experimental samples. 3. Use calibrated pipettes and be consistent with your technique. |
| Unexpected Cell Death in Control Group | 1. Contamination: Bacterial, fungal, or mycoplasma contamination. 2. Poor Cell Health: Cells are of a high passage number or were stressed during handling. 3. Solvent Toxicity: The vehicle (e.g., DMSO) concentration is too high. | 1. Regularly test for mycoplasma and practice sterile cell culture techniques. 2. Use cells with a low passage number and handle them gently. 3. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells. |
| Inconsistent Results Across Experiments | 1. Variation in Cell Passage Number: Different passage numbers can lead to altered cellular responses. 2. Reagent Variability: Differences in media, serum, or other reagents between experiments. 3. Incubation Conditions: Fluctuations in incubator temperature or CO2 levels. | 1. Use cells within a defined passage number range for all experiments. 2. Use the same lot of reagents whenever possible and maintain detailed records. 3. Regularly calibrate and monitor your incubator. |
References
- 1. researchgate.net [researchgate.net]
- 2. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potential Off-Target Effects of CGP-53353
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CGP-53353. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended target of this compound is Protein Kinase C βII (PKCβII), a serine/threonine-specific protein kinase. It acts as a selective inhibitor of this enzyme.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is its potent antagonism of the GABAB receptor.[2] It is crucial to note that the inhibitory concentration (IC50) for GABAB receptor antagonism is lower than that for its intended target, PKCβII, indicating that GABAB receptor inhibition may occur at concentrations used to target PKCβII. Additionally, like many kinase inhibitors, this compound has the potential to interact with other kinases due to the conserved nature of the ATP-binding pocket. A comprehensive kinome-wide screen for this compound is not publicly available, and researchers should be aware of the potential for interactions with other kinases.
Q3: The observed cellular phenotype in my experiment does not align with known PKCβII signaling. What could be the cause?
A3: If your experimental results are inconsistent with the expected outcomes of PKCβII inhibition, it is highly probable that off-target effects are at play. The most likely candidate is the compound's antagonist activity at the GABAB receptor. GABAB receptors are G-protein coupled receptors that, when activated, can modulate adenylyl cyclase activity and inwardly rectifying potassium channels. Antagonism of these receptors can lead to a variety of cellular effects unrelated to PKCβII.
Q4: How can I differentiate between on-target (PKCβII) and off-target (e.g., GABAB receptor) effects in my experiments?
A4: To dissect the specific effects of this compound, consider the following strategies:
-
Use of a structurally different PKCβII inhibitor: Compare the phenotype induced by this compound with that of another selective PKCβII inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Use of a GABAB receptor agonist/antagonist: To confirm the involvement of the GABAB receptor, you can try to rescue the phenotype by co-administering a GABAB receptor agonist (e.g., baclofen). Conversely, you can compare the effects of this compound with a known selective GABAB receptor antagonist.
-
Dose-response analysis: Conduct a careful dose-response study. If the phenotype appears at a concentration more consistent with the IC50 for GABAB receptor antagonism rather than PKCβII inhibition, it points towards an off-target effect.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PKCβII can help determine if the observed effect is dependent on the intended target. If the phenotype persists in the absence of PKCβII, it is an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cAMP levels or potassium channel activity. | GABAB receptor antagonism by this compound. | Measure cAMP levels or potassium channel currents in the presence and absence of this compound. Compare these effects to those of a known GABAB receptor antagonist. |
| Cellular toxicity at concentrations expected to be selective for PKCβII. | Off-target kinase inhibition or GABAB receptor-mediated excitotoxicity. | Perform a broad kinase profiling assay (e.g., KINOMEscan) to identify other potential kinase targets. Investigate markers of apoptosis or necrosis. Use a GABAB receptor agonist to see if it mitigates the toxicity. |
| Inconsistent results across different cell lines. | Differential expression of PKCβII or off-targets (e.g., GABAB receptors). | Quantify the expression levels of PKCβII and GABAB receptors in the cell lines being used via qPCR or Western blot. |
| Lack of effect on a known PKCβII downstream substrate. | Poor cell permeability, incorrect dosage, or inactive target in the specific cellular context. | Verify cell permeability of this compound. Perform a dose-response experiment to ensure an effective concentration is used. Confirm the expression and activity of PKCβII in your cell model. |
Quantitative Data Summary
| Target | Interaction | IC50 | Reference |
| Protein Kinase C βII (PKCβII) | Inhibition | 0.41 µM | [1] |
| Protein Kinase C βI (PKCβI) | Inhibition | 3.8 µM | [1] |
| GABAB Receptor | Antagonism | ~85 nM | |
| Prionogenic Sup35 Fibrillization | Inhibition | ~3.4 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro PKCβII Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the inhibitory activity of this compound against PKCβII.
Materials:
-
Active PKCβII enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
PKC lipid activator (phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, PKC lipid activator, and the substrate peptide.
-
Add diluted active PKCβII enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: GABAB Receptor Antagonist Binding Assay (Radioligand)
This protocol describes a competition binding assay to determine the affinity of this compound for the GABAB receptor.
Materials:
-
Membrane preparation from cells expressing GABAB receptors or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand, a known GABAB receptor antagonist (e.g., [³H]CGP-54626) or agonist (e.g., [³H]GABA in the presence of an agent to block GABAa receptors).
-
Unlabeled GABAB receptor agonist (e.g., baclofen) for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, add the membrane preparation to the Assay Buffer.
-
Add the radioligand at a concentration near its Kd.
-
For determining total binding, add vehicle. For non-specific binding, add a saturating concentration of the unlabeled agonist. For competition, add varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 or Ki value.[3][4]
Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Workflow for validating off-target effects.
References
CGP-53353 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of CGP-53353 in primary cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Protein Kinase C βII (PKCβII).[1][2] It functions by blocking the activity of this enzyme, which is involved in various cellular signaling pathways that regulate processes like cell survival, proliferation, and apoptosis.[3][4] Its selectivity for PKCβII over PKCβI makes it a valuable tool for studying the specific roles of this isozyme.[1][2]
Q2: What are the expected cytotoxic effects of this compound on primary cells?
A2: By inhibiting PKCβII, this compound can disrupt signaling pathways that promote cell survival and proliferation, leading to the induction of apoptosis (programmed cell death) in susceptible primary cell types.[3][4] The extent of cytotoxicity can vary significantly depending on the cell type and their reliance on the PKCβII signaling pathway for survival.
Q3: At what concentrations should I test this compound for cytotoxicity in primary cells?
A3: The effective concentration of this compound will vary between different primary cell types. Based on its in vitro inhibitory activity against its target enzyme, a good starting point for a dose-response experiment would be to use a concentration range that brackets the IC50 value for PKCβII, which is approximately 0.41 µM.[1][2] A broad range, for instance from 0.1 µM to 10 µM, is recommended for initial screening.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to your primary cells, typically below 0.5%.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound cytotoxicity in primary cells.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High cell death in vehicle (DMSO) control | Primary cells are sensitive to the solvent. | Decrease the final DMSO concentration to ≤ 0.1%. If sensitivity persists, explore other less toxic solvents, although this may be limited by the compound's solubility. |
| Inconsistent results between experiments | 1. Variation in primary cell health or passage number.2. Inconsistent cell seeding density.3. Edge effects in multi-well plates.[6] | 1. Use primary cells at a consistent and low passage number. Ensure cells are healthy and actively dividing before starting the experiment.2. Create a homogenous cell suspension and visually confirm even cell distribution after seeding.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No significant cytotoxicity observed at expected concentrations | 1. The specific primary cell type is not dependent on the PKCβII pathway for survival.2. The incubation time is too short for apoptotic effects to manifest.3. The compound has degraded. | 1. Consider using a positive control known to induce apoptosis in your cell type to validate the assay.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background in cytotoxicity assay (e.g., MTT assay) | 1. Contamination of cell culture.2. Interference from the test compound with the assay reagents.[6] | 1. Regularly test for mycoplasma and other microbial contaminants.[5][7][8] Discard contaminated cultures and decontaminate equipment.[5][7]2. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. |
| MTT assay shows increased signal at high this compound concentrations | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for viability.[9] | Use an alternative cytotoxicity assay that measures a different cellular parameter, such as LDH release (membrane integrity) or a caspase-based assay (apoptosis). |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target kinases. Cytotoxicity in primary cells is expected to be observed in a range around the IC50 for PKCβII, but this is highly cell-type dependent.
| Target | IC50 (µM) | Reference |
| PKCβII | 0.41 | [1][2] |
| PKCβI | 3.8 | [1] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Assay Execution:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate.
-
Add the kit's reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
-
Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with the lysis buffer provided in the kit.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 53353 | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 3. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRKCB protein kinase C beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 9. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
Troubleshooting inconsistent results with CGP-53353
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with CGP-53353.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Protein Kinase C βII (PKCβII). It has been shown to inhibit glucose-induced cell proliferation and DNA synthesis in various cell lines, such as aortic smooth muscle cells (AoSMC) and A10 cells.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.
Q3: What is the known selectivity of this compound?
This compound exhibits selectivity for PKCβII over PKCβI. The IC50 values are approximately 0.41 μM for PKCβII and 3.8 μM for PKCβI.[1]
Q4: Are there any known off-target effects of this compound?
Yes, in addition to inhibiting PKCβ, this compound has been observed to inhibit prionogenic Sup35 fibrillization with an IC50 of approximately 3.4 μM and to inhibit the de novo assembly of Aβ42 in vitro. It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PKCβII) | 0.41 μM | [1] |
| IC50 (PKCβI) | 3.8 μM | [1] |
| IC50 (Sup35 fibrillization) | ~3.4 μM | |
| Solubility in DMSO | up to 100 mM | |
| Solubility in Ethanol | up to 20 mM | |
| Molecular Weight | 365.34 g/mol | |
| Purity | ≥98% |
Troubleshooting Guide
Q1: I am not observing the expected inhibition of glucose-induced cell proliferation. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Integrity: Ensure that the this compound has been stored correctly at -20°C for short-term or -80°C for long-term storage to prevent degradation.[1]
-
Concentration: A typical effective concentration used in cell culture is 1 μM.[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Health: Confirm that the cells are healthy and responsive to glucose stimulation in your control groups.
-
PKCβII Expression: Verify that your cell line expresses PKCβII, the primary target of this compound.
Q2: My experimental results are inconsistent across different batches of this compound.
Batch-to-batch variability can occur. To mitigate this:
-
Purity Check: If possible, verify the purity of each new batch. The purity should be ≥98%.
-
Standardization: Standardize your stock solution preparation and experimental protocols.
-
Positive Control: Include a known positive control for PKCβII inhibition to validate the activity of each new batch.
Q3: I am observing unexpected cellular effects that do not seem related to PKCβII inhibition.
This could be due to off-target effects of this compound.
-
Review Off-Target Profile: Be aware that this compound can inhibit Sup35 fibrillization and Aβ42 assembly. Evaluate if these off-target activities could influence your experimental system.
-
Dose-Response: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
-
Control Experiments: Consider using a structurally different PKCβII inhibitor as a control to confirm that the observed phenotype is due to the inhibition of PKCβII and not an off-target effect.
Experimental Protocols
Inhibition of Glucose-Induced Cell Proliferation in A10 Cells
This protocol is a general guideline for assessing the inhibitory effect of this compound on cell proliferation.
-
Cell Culture: Culture A10 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed A10 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Prepare a 10 mM stock solution of this compound in DMSO.[1] Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 μM). Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 1 hour.
-
Glucose Stimulation: After pre-treatment, add high glucose (e.g., 25 mM final concentration) to the wells to induce proliferation. Include a low glucose control (e.g., 5.5 mM).
-
Incubation: Incubate the plates for 48 to 96 hours.[1]
-
Proliferation Assay: Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: Normalize the proliferation data to the vehicle-treated control and calculate the IC50 value for this compound.
Visualizations
Caption: Glucose-induced PKCβII signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
How to prevent CGP-53353 degradation in media
Welcome to the technical support center for CGP-53353. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing a decrease in the expected activity of this compound over the course of my long-term experiment. What could be the cause?
A1: A gradual loss of activity in long-term experiments (typically exceeding 24 hours) can be indicative of compound degradation in the cell culture media. This compound, a dicarboximide-containing compound, may be susceptible to hydrolysis, particularly at the pH of standard culture media (pH 7.2-7.4). Additionally, exposure to light and elevated temperatures (37°C) can contribute to its degradation over time. To mitigate this, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
Q2: I noticed a precipitate in my culture medium after adding the this compound stock solution. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic small molecules. This can be due to "solvent shock," where the compound crashes out of solution as the high-concentration DMSO stock is diluted into the aqueous media. Ensure your final DMSO concentration does not exceed 0.5% to avoid cellular toxicity and solubility issues. If precipitation persists, consider a serial dilution approach: first, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final culture volume.
Q3: My experimental results with this compound are inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent results can stem from variability in the handling and storage of this compound. To ensure consistency, adhere to the following best practices:
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM).[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solution aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). The solid compound should be stored at room temperature.[1]
-
Fresh Working Solutions: Always prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
Based on supplier datasheets, this compound is soluble up to 100 mM in DMSO and up to 20 mM in ethanol.[1] DMSO is the preferred solvent for creating high-concentration stock solutions due to its higher solvating capacity for this compound.
What are the optimal storage conditions for this compound?
-
Solid Compound: Store at room temperature.[1]
-
Stock Solutions (in DMSO): For long-term storage, aliquots should be kept at -80°C. For short-term use, -20°C is sufficient. Avoid repeated freeze-thaw cycles.
Is this compound sensitive to light?
How does pH affect the stability of this compound?
The dicarboximide functional group in this compound suggests a potential for hydrolysis, which can be influenced by pH. While specific studies on this compound are not available, succinimide rings, which are structurally related, can undergo hydrolysis, particularly under neutral to alkaline conditions.[2][3] Standard cell culture media are typically buffered around pH 7.4, which may facilitate slow hydrolysis over time. For experiments requiring high stability, consider conducting a stability test in your specific medium (see Experimental Protocols section).
Can components of the cell culture media affect the stability of this compound?
Yes, certain components in cell culture media can interact with and degrade small molecules. For example, amino acids like cysteine and histidine, as well as metal ions, can play a role in the degradation of some compounds.[4][5] If you suspect media-specific degradation, a stability assessment in your particular formulation is recommended.
Data Presentation
Since specific quantitative degradation data for this compound is not publicly available, the following table provides a general overview of factors that can influence its stability in media, based on its chemical structure and general principles of small molecule stability.
| Parameter | Condition | Potential Impact on this compound Stability | Recommendation |
| Temperature | 37°C (Standard Incubation) | Increased rate of hydrolysis and other degradation reactions. | For long-term experiments, consider replenishing the media with fresh compound periodically. |
| Room Temperature | Moderate stability. | Prepare working solutions immediately before use. | |
| -20°C / -80°C | High stability (for DMSO stock solutions). | Aliquot and store stock solutions at -80°C for long-term preservation. | |
| pH | 7.2 - 7.4 (Cell Culture Media) | Potential for slow hydrolysis of the dicarboximide ring. | Monitor activity in long-term assays. Consider stability testing in your specific media. |
| Acidic (<7) / Alkaline (>8) | Increased potential for hydrolysis. | Avoid exposing this compound to extreme pH conditions. | |
| Light | Ambient/Direct Light | Potential for photodegradation. | Minimize exposure of solutions to light. Use amber vials or foil wrapping for storage. |
| Media Components | Serum, Amino Acids, Metal Ions | May interact with and potentially degrade the compound.[4][5][6] | If degradation is suspected, perform a stability assay in your specific media formulation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound in cell culture medium over time under standard incubation conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes
-
HPLC or LC-MS system with a suitable C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for LC-MS)
Procedure:
-
Preparation of this compound Spiked Media: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. c. Prepare a "time zero" (T=0) sample by immediately transferring an aliquot of the spiked media to a fresh tube for extraction.
-
Incubation: a. Place the remaining spiked media in a sterile, capped tube in a 37°C incubator, mimicking your experimental conditions. Protect from light if assessing thermal degradation alone.
-
Sample Collection: a. At various time points (e.g., 2, 8, 24, 48, and 72 hours), remove an aliquot of the incubated spiked media for analysis.
-
Sample Preparation for HPLC/LC-MS: a. For each time point, perform a protein precipitation and compound extraction. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample. b. Vortex vigorously for 30 seconds. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean vial for analysis.
-
HPLC/LC-MS Analysis: a. Analyze the samples using a validated HPLC or LC-MS method capable of separating this compound from potential degradants. b. Create a standard curve of this compound in the same matrix (media extract) to accurately quantify its concentration at each time point.
-
Data Analysis: a. Plot the concentration of this compound versus time. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent or decreased this compound activity.
Caption: Potential degradation pathways for this compound in cell culture media.
Caption: A step-by-step workflow for determining the stability of this compound in media.
References
- 1. CGP 53353 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dose-Response Curves for RORγt Inhibitors
This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols for researchers working with Retinoic Acid-related Orphan Receptor Gamma t (RORγt) inhibitors.
Important Note on CGP-53353:
Based on a comprehensive review of the scientific literature, this compound is primarily characterized as a selective inhibitor of Protein Kinase C βII (PKCβII). There is currently no substantial scientific evidence to suggest that this compound functions as a direct inhibitor of RORγt.
Therefore, this guide will focus on the principles and practices for characterizing a novel or putative RORγt inhibitor, which can be applied to any compound, including an investigatory assessment of this compound's activity on RORγt.
Frequently Asked Questions (FAQs)
Q1: I can't find any literature on this compound as a RORγt inhibitor. Why?
A1: As mentioned, the established and primary molecular target of this compound is PKCβII. The absence of literature on its RORγt inhibitory activity suggests that it has not been identified or characterized as such in the public domain. To determine if this compound or any other compound has RORγt inhibitory potential, you would need to perform initial screening and characterization assays as outlined in this guide.
Q2: What are the initial steps to determine if my compound inhibits RORγt?
A2: The first step is to perform a direct binding assay to see if your compound interacts with the RORγt protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method for this.[1][2] Following that, a cell-based reporter assay can confirm if this binding translates into functional inhibition of RORγt's transcriptional activity.
Q3: What are typical IC50 values for known RORγt inhibitors?
A3: The half-maximal inhibitory concentration (IC50) for RORγt inhibitors can vary widely depending on the compound and the assay format. Potent inhibitors can have IC50 values in the low nanomolar to picomolar range in biochemical assays.[1][3] For example, some potent RORγt inverse agonists have demonstrated IC50 values around 19 nM in TR-FRET assays and 56 nM in cell-based assays.[4]
Q4: How do I select an appropriate cell line for my RORγt reporter assay?
A4: A common approach is to use a cell line, such as HEK293 or Jurkat T-cells, that is transiently or stably transfected with two constructs: one expressing the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence.[4] This allows for a specific readout of RORγt transcriptional activity.
Q5: What are the essential controls for a dose-response experiment?
A5: Key controls include:
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used in the experimental wells. This serves as the baseline for 0% inhibition.
-
Positive Control: A known RORγt inhibitor to confirm that the assay is working correctly.
-
No-Cell/No-Reagent Controls: To determine background signal.
Experimental Protocols
Protocol 1: RORγt Ligand Binding Assay (TR-FRET)
This assay determines the direct binding of a test compound to the RORγt Ligand Binding Domain (LBD) and is used to calculate the IC50 value.
Materials:
-
Recombinant human RORγt-LBD protein (tagged, e.g., with GST or His)
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-SRC1-4)
-
Test compound (e.g., this compound) and a known RORγt inhibitor (positive control)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well assay plates
Methodology:
-
Prepare a serial dilution of the test compound and positive control in DMSO. A common starting range is from 10 mM down to 0.1 nM.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.
-
Prepare a master mix containing the RORγt-LBD protein and the anti-tag antibody in assay buffer. Incubate for 30 minutes.
-
Add the protein-antibody mix to the wells containing the test compound.
-
Prepare a solution of the fluorescently labeled coactivator peptide in assay buffer.
-
Add the coactivator peptide solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the log of the compound concentration to determine the IC50.
Protocol 2: Cell-Based RORγt Reporter Assay
This assay measures the functional inhibition of RORγt-mediated gene transcription.
Materials:
-
HEK293 or Jurkat T-cells
-
Expression plasmid for GAL4-RORγt-LBD fusion protein
-
Reporter plasmid with a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound and positive control
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Methodology:
-
Co-transfect the cells with the GAL4-RORγt-LBD and luciferase reporter plasmids.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound and positive control.
-
Treat the cells with the compound dilutions and incubate for 24 hours.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a cell viability readout if necessary.
-
Plot the normalized luciferase activity against the log of the compound concentration to calculate the IC50.
Quantitative Data Summary
The following tables provide an example of how to structure the data obtained from the described experiments for a hypothetical RORγt inhibitor.
Table 1: Biochemical IC50 Values from TR-FRET Assay
| Compound | IC50 (nM) | Hill Slope | R² |
| Positive Control | 25.3 | 1.1 | 0.99 |
| Test Compound A | 150.8 | 0.9 | 0.98 |
| This compound | >10,000 | N/A | N/A |
Table 2: Functional IC50 Values from Cell-Based Reporter Assay
| Compound | IC50 (nM) | Max Inhibition (%) | R² |
| Positive Control | 75.1 | 98.2 | 0.99 |
| Test Compound A | 450.6 | 92.5 | 0.97 |
| This compound | >10,000 | < 5 | N/A |
Troubleshooting Guide
Q: My dose-response curve is flat, showing no inhibition. What could be the issue?
A:
-
Compound Inactivity: The most likely reason is that your compound does not inhibit RORγt at the tested concentrations.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low. Try a higher concentration range.
-
Compound Solubility: The compound may not be soluble in the assay buffer. Check for precipitation and consider using a different solvent or adding a surfactant.
-
Assay Failure: Ensure your positive control is working. If not, troubleshoot the assay setup, reagents, and instrument settings.
Q: I am observing high variability between my replicates. How can I reduce this?
A:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions and small volume additions. Use calibrated pipettes.
-
Cell Plating Inconsistency: Ensure a uniform cell suspension and even distribution when plating cells for cell-based assays.
-
Edge Effects: Edge effects in microplates can cause variability. Avoid using the outer wells or fill them with buffer/media.
-
Reagent Mixing: Ensure all reagents and master mixes are thoroughly mixed before dispensing.
Q: The IC50 value I obtained is significantly different from expected values. Why?
A:
-
Assay Differences: IC50 values can differ between biochemical (like TR-FRET) and cell-based assays due to factors like cell permeability, off-target effects, and metabolism.
-
Experimental Conditions: Variations in incubation time, temperature, cell density, and reagent concentrations can all impact the IC50 value.
-
Data Analysis: Ensure you are using an appropriate curve-fitting model (e.g., four-parameter logistic regression).
Q: My compound is showing toxicity at higher concentrations. How should I handle this?
A:
-
Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound affects cell viability.
-
Data Normalization: Normalize the results of your functional assay to the viability data to distinguish true inhibition from toxicity-induced signal reduction.
-
Limit Concentration Range: Limit the dose-response curve to concentrations below the toxic threshold.
Visualizations
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting flowchart for dose-response assays.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CGP-53353 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Protein Kinase C β (PKCβ) inhibitor, CGP-53353, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C βII (PKCβII). PKCβ is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways involved in cell proliferation, differentiation, survival, and angiogenesis. By inhibiting PKCβII, this compound can disrupt these pathways, leading to an anti-proliferative and pro-apoptotic effect in cancer cells.
Q2: My cells are no longer responding to this compound. What are the potential mechanisms of resistance?
Resistance to kinase inhibitors like this compound can arise through several mechanisms. While direct resistance mechanisms to this compound are not extensively documented, plausible causes based on resistance to other kinase inhibitors include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked PKCβ pathway. The most common bypass pathways involve the upregulation of the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. The PKCβ inhibitor enzastaurin has been shown to be a substrate of ABCB1.
-
Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of PKCβ could uncouple the pathway from the inhibitor's effects.
-
Target Alteration: While less common for this class of inhibitors, mutations in the PRKCB gene encoding PKCβ could potentially alter the drug binding site, reducing the inhibitor's affinity.
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved through a cell viability assay (e.g., MTT, CellTiter-Glo).
Q4: What are the initial troubleshooting steps if I suspect this compound resistance?
-
Confirm Resistance: Perform a dose-response experiment to determine and compare the IC50 values of the parental and suspected resistant cell lines.
-
Check Compound Integrity: Ensure that your stock of this compound has not degraded. Verify its activity on a known sensitive cell line.
-
Cell Line Authentication: Confirm the identity of your cell line and test for mycoplasma contamination, as these factors can significantly impact experimental results.
-
Develop a Resistant Cell Line Model: If resistance is confirmed, you can establish a stable resistant cell line by continuous culture in the presence of gradually increasing concentrations of this compound. This model will be crucial for investigating the underlying resistance mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Cell culture variability | Maintain consistent cell passage numbers, seeding densities, and media conditions. Regularly test for mycoplasma contamination. |
| Compound stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay conditions | Standardize incubation times, reagent concentrations, and plate reader settings. Use a consistent protocol for all experiments. |
Problem 2: Cells show a high degree of resistance to this compound.
Investigating the Mechanism and Potential Solutions:
| Potential Mechanism | Experimental Approach to Confirm | Strategy to Overcome |
| Activation of PI3K/Akt or MAPK/ERK pathways | Perform Western blot analysis to compare the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) between sensitive and resistant cells. | Use combination therapy with a PI3K/Akt inhibitor (e.g., LY294002) or a MEK/ERK inhibitor (e.g., U0126). |
| Increased drug efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive vs. resistant cells. Co-treatment with an ABC transporter inhibitor (e.g., verapamil) should increase accumulation in resistant cells. | Co-administer this compound with an inhibitor of the specific ABC transporter that is overexpressed. |
| Altered downstream signaling | Use proteomic or transcriptomic approaches to identify differentially expressed or phosphorylated proteins downstream of PKCβ in resistant cells. | Target the identified altered downstream effectors with specific inhibitors. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values that might be observed in a parental (sensitive) cell line versus a derived this compound-resistant subline. Actual values will be cell-line dependent.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 1.5 | - |
| This compound-Resistant | 25.0 | 16.7 |
The table below shows hypothetical results from a combination therapy experiment, demonstrating how an inhibitor of a bypass pathway can re-sensitize resistant cells to this compound.
| Cell Line | Treatment | IC50 of this compound (µM) |
| This compound-Resistant | This compound alone | 25.0 |
| This compound-Resistant | This compound + PI3K Inhibitor (1 µM) | 5.0 |
| This compound-Resistant | This compound + MEK Inhibitor (1 µM) | 8.0 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of this compound.
-
Determine Initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. Initially, cell growth may be slow. Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Stepwise Concentration Increase: Repeat the process of monitoring, passaging, and increasing the drug concentration. It is crucial to allow the cells to adapt to each new concentration before increasing it further.
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is 5-10 times the initial IC50 of the parental line.
-
Validation and Cryopreservation: Confirm the level of resistance by performing a cell viability assay to determine the new IC50. Cryopreserve aliquots of the resistant cell line at various passages.
-
Maintenance: Culture the resistant cell line in the continuous presence of the final selection concentration of this compound to maintain the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., PKCβ, Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for generating a this compound resistant cell line.
Caption: Simplified PKCβ signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Technical Support Center: Optimizing CGP-53353 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in experiments utilizing the PKCβII inhibitor, CGP-53353.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling, application, and analysis of this compound in a question-and-answer format.
I. Compound Handling and Storage
Question: How should I prepare a stock solution of this compound? Answer: To prepare a stock solution, dissolve this compound in 100% DMSO to a recommended concentration of 10 mM. Ensure the compound is completely dissolved by vortexing. For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is advisable to store the solution at -80°C. To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles by preparing aliquots.
Question: My this compound solution shows signs of precipitation. What should I do? Answer: Precipitation can result from incomplete initial dissolution or temperature fluctuations during storage. To redissolve the compound, gently warm the stock solution to 37°C and vortex thoroughly. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution to ensure accurate experimental concentrations.
Question: What is the stability of this compound in cell culture media? Answer: The stability of this compound in aqueous solutions like cell culture media can be affected by factors such as pH and temperature. It is best practice to prepare working dilutions of this compound in your specific cell culture medium immediately prior to each experiment. Storing the compound in diluted media for extended periods is not recommended as it may lead to degradation and loss of activity.
II. Cell-Based Assay Variability
Question: I am not observing the expected inhibitory effect of this compound on my cells. What could be the cause? Answer: Several factors could contribute to a lack of observable inhibition:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type.
-
Cellular Health: The physiological state of your cells can influence their response to treatment. Ensure that cells are in the logarithmic growth phase and exhibit high viability before initiating the experiment.
-
Compound Integrity: The activity of your this compound stock may have diminished. If there is any doubt about the quality of the stock solution, prepare a fresh one.
-
Target Expression Levels: this compound specifically targets PKCβII. If your cell line expresses low levels of this protein, a significant inhibitory effect may not be detectable. It is advisable to confirm PKCβII expression levels in your cell line using techniques such as Western blot or qPCR.
Question: I am observing high variability between my replicates in a cell viability assay. How can I minimize this? Answer: High variability in replicate wells can obscure meaningful results. To improve consistency:
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps. Use a calibrated multichannel pipette for accurate and consistent cell seeding across all wells.
-
Mitigating Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter cell growth and compound concentration. To minimize these "edge effects," consider filling the perimeter wells with sterile PBS or media without cells.
-
Complete Solubilization: Ensure that this compound is fully dissolved in the culture medium before it is added to the cells to ensure uniform exposure.
-
Assay-Specific Considerations: Be aware of the principles and limitations of your chosen viability assay. For instance, MTT assays are dependent on cellular metabolic activity, which can be influenced by factors other than cell death. Consider using a complementary assay, such as a lactate dehydrogenase (LDH) assay that measures membrane integrity, to validate your findings.
III. Western Blotting Troubleshooting
Question: My Western blot results for phosphorylated PKCβII are inconsistent after this compound treatment. What are the potential reasons? Answer: Inconsistent phosphorylation signals can be frustrating. Consider the following:
-
Timing of Cell Lysis: The phosphorylation status of proteins can be transient. It is critical to lyse the cells at the optimal time point following this compound treatment. Performing a time-course experiment can help identify the ideal window for analysis.
-
Preventing Dephosphorylation: Include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein during sample preparation.
-
Antibody Performance: Use a high-quality, validated antibody that is specific for the phosphorylated form of PKCβII. Always refer to the antibody datasheet for recommended dilutions and blocking conditions.
-
Consistent Protein Loading: Utilize a reliable loading control, such as GAPDH or β-actin, to ensure that an equal amount of protein is loaded in each lane of your gel.
Question: I am not observing a decrease in the downstream targets of PKCβII following this compound treatment. What should I investigate? Answer: If downstream effects are not apparent, consider these points:
-
Pathway Activation Status: Before adding the inhibitor, ensure that the PKCβII pathway is activated in your experimental system. This may require stimulating the cells with an appropriate agonist, such as phorbol esters (e.g., PMA) or specific growth factors.
-
Signaling Crosstalk: Cellular signaling pathways are often interconnected. It is possible that other pathways are compensating for the inhibition of PKCβII. A thorough review of the literature for potential crosstalk in your specific cellular context is recommended.
-
Suboptimal Treatment Conditions: The concentration and duration of this compound treatment may need further optimization to achieve a significant effect on downstream targets.
Data Presentation
For ease of reference, key quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 365.34 g/mol |
| Formula | C₂₀H₁₃F₂N₃O₂ |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 20 mM)[1][2][3] |
| Storage | Stock solution: -20°C (up to 1 month), -80°C (up to 6 months) |
Table 2: IC₅₀ Values of this compound
| Target | IC₅₀ (µM) |
| PKCβII | 0.41[1][2][3] |
| PKCβI | 3.8[1][2][3] |
| Note: The IC₅₀ values for this compound in specific cell lines are not extensively documented in the literature. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your particular cell line and experimental conditions. |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure consistency and reproducibility.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and recover by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest this compound treatment group. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: To ensure complete dissolution of the formazan, place the plate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][4][5][6][7]
-
Data Analysis: Subtract the average absorbance of the blank wells (media only) from all other readings. Express cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for PKCβII and Downstream Targets
-
Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the predetermined duration. Following treatment, wash the cells twice with ice-cold PBS and then lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the protein samples by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3][8][9][10][11]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total PKCβII, phosphorylated PKCβII, and relevant downstream targets (e.g., phospho-MARCKS, phospho-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After another series of washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the intensity of the protein bands and normalize them to a suitable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Mandatory Visualization
The following diagrams illustrate key pathways, workflows, and logical relationships relevant to this compound experiments.
References
- 1. chondrex.com [chondrex.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 9. origene.com [origene.com]
- 10. ptglab.com [ptglab.com]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Assessing the Specificity of CGP-53353 in Novel Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the protein kinase C βII (PKCβII) inhibitor, CGP-53353, in new experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity?
A1: The primary target of this compound is Protein Kinase C βII (PKCβII). It is a selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.41 μM for PKCβII. Its selectivity for PKCβII is approximately 10-fold higher than for the closely related isoform, PKCβI (IC50 = 3.8 μM).
Q2: Has a comprehensive kinome scan been performed for this compound?
A2: Currently, there is no publicly available comprehensive kinome-wide selectivity profile for this compound. Therefore, when using this inhibitor in new models or pathways, it is crucial to experimentally determine its specificity against a broader range of kinases.
Q3: What are the potential off-target effects of this compound?
A3: While a complete off-target profile is not available, this compound belongs to the bisindolylmaleimide class of kinase inhibitors. Other inhibitors in this class have been reported to have off-target effects on kinases such as Glycogen Synthase Kinase 3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK)[1][2][3]. Therefore, it is advisable to test for potential effects on these kinases in your experimental system. Additionally, this compound has been shown to inhibit prionogenic Sup35 fibrillization and de novo Aβ42 assembly at micromolar concentrations.
Q4: How can I distinguish between on-target PKCβII inhibition and potential off-target effects in my experiments?
A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use a structurally different PKCβII inhibitor: Compare the effects of this compound with another selective PKCβII inhibitor that has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform dose-response studies: Correlate the concentration of this compound required to elicit a cellular response with its IC50 for PKCβII inhibition. A significant discrepancy may suggest an off-target mechanism.
-
Rescue experiments: If possible, overexpress a constitutively active or inhibitor-resistant mutant of PKCβII to see if it rescues the phenotype induced by this compound.
-
Direct measurement of target engagement: Utilize cellular thermal shift assays (CETSA) to confirm that this compound is binding to PKCβII in your cells at the concentrations used in your experiments.
Quantitative Data Summary
| Target | Inhibitor | IC50 | Reference |
| PKCβII | This compound | 0.41 μM | |
| PKCβI | This compound | 3.8 μM | |
| Prionogenic Sup35 Fibrillization | This compound | ~3.4 μM | |
| de novo Aβ42 Assembly | This compound | - |
Signaling Pathways and Experimental Workflows
Caption: PKCβII Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CGP-53353 Efficacy: A Comparative Guide to siRNA-Mediated Target Confirmation
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a therapeutic compound is paramount. This guide provides a comparative framework for validating the efficacy of the Protein Kinase C βII (PKCβII) inhibitor, CGP-53353, through the use of small interfering RNA (siRNA). By comparing the phenotypic effects of the small molecule inhibitor with the genetic knockdown of its intended target, researchers can gain a higher degree of confidence in the compound's on-target activity.
This guide will delve into the experimental data supporting the roles of both this compound and PKCβII siRNA in modulating cellular processes, specifically focusing on cell proliferation and lipid metabolism. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are provided to facilitate the design and execution of validation studies.
Unveiling the Target: this compound and PKCβII
This compound is a known inhibitor of Protein Kinase C (PKC), with a notable selectivity for the βII isoform (PKCβII). PKC enzymes are crucial signaling molecules involved in a myriad of cellular functions, including proliferation, differentiation, and metabolism. The specific inhibition of PKCβII by this compound suggests its potential therapeutic application in diseases where this isoform is dysregulated.
To rigorously validate that the observed effects of this compound are indeed mediated through the inhibition of PKCβII, a powerful and specific genetic tool, siRNA, can be employed. By transiently silencing the expression of the PRKCB gene, which encodes PKCβ, researchers can phenocopy the effects of the chemical inhibitor. A strong correlation between the outcomes of both interventions provides compelling evidence for target engagement and specificity.
Comparative Efficacy: this compound vs. PKCβII siRNA
To objectively assess the on-target efficacy of this compound, we will compare its effects on cell proliferation with those observed following siRNA-mediated knockdown of PKCβ.
Impact on Cell Proliferation
Studies have demonstrated that the knockdown of PKCβ can significantly impede the proliferation of certain cancer cell lines. For instance, in human melanoma cell lines SK-Mel-28 and SK-Mel-147, transfection with siRNA targeting PKCβ resulted in a notable decrease in cell proliferation as measured by the XTT assay.[1]
| Cell Line | Treatment | Concentration | Time Point | Proliferation Inhibition (%) |
| SK-Mel-28 | PKCβ siRNA | 25 nM | 72 h | ~20% |
| SK-Mel-147 | PKCβ siRNA | 25 nM | 72 h | ~30% |
Data extracted from a study by Zimmer et al.[1]
Role in Lipid Metabolism
Emerging evidence also points to the involvement of PKCβII in the regulation of lipid metabolism. Specifically, PKCβII has been identified as a sensor for lipid peroxidation, playing a role in amplifying this process to induce ferroptosis.[2] Furthermore, studies have shown that specific inhibition of PKCβII with this compound can lead to a reduction in lipid accumulation in adipocytes.
While a direct quantitative comparison with siRNA in the same lipid metabolism assay is not available in the literature, the convergence of these findings strengthens the hypothesis that this compound's effects on lipid-related processes are mediated through its intended target, PKCβII.
Experimental Protocols
To facilitate the validation of this compound efficacy using siRNA, detailed protocols for key experiments are provided below.
siRNA-Mediated Knockdown of PKCβ
Objective: To transiently silence the expression of the PRKCB gene in a chosen cell line.
Materials:
-
Target-specific siRNA for PRKCB (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well plates
-
Cells of interest (e.g., SK-Mel-28 melanoma cells)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 nM of PKCβ siRNA (or non-targeting control) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the protein level using Western blotting.
Western Blotting for PKCβ Knockdown Verification
Objective: To confirm the reduction of PKCβ protein levels following siRNA treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PKCβ
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the transfected cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-PKCβ antibody and the loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of PKCβ knockdown relative to the control.
Cell Proliferation Assay (XTT)
Objective: To measure the effect of PKCβ knockdown or this compound treatment on cell viability and proliferation.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment:
-
For siRNA experiments, perform transfection as described above.
-
For inhibitor experiments, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
XTT Assay:
-
Add the XTT labeling and electron-coupling reagents to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450-500 nm using a plate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the control.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: PKCβII signaling pathway leading to cell proliferation.
Caption: Workflow for validating this compound efficacy with siRNA.
By following the methodologies outlined in this guide and leveraging the power of siRNA for target validation, researchers can confidently establish the on-target efficacy of this compound and other specific kinase inhibitors, a critical step in the drug development pipeline.
References
A Comparative Guide to PKCβ Inhibitors: CGP-53353 versus Ruboxistaurin
For researchers and professionals in drug development, the specific inhibition of Protein Kinase C beta (PKCβ) presents a significant therapeutic target, particularly in the context of diabetic complications. This guide provides a detailed, data-driven comparison of two notable PKCβ inhibitors: CGP-53353 and Ruboxistaurin (LY333531).
Mechanism of Action
Both this compound and Ruboxistaurin are potent inhibitors of PKCβ, a key enzyme in signaling pathways implicated in vascular dysfunction associated with hyperglycemia.[1] Ruboxistaurin functions as an ATP-competitive inhibitor, binding to the catalytic domain of PKCβ and preventing its phosphorylation activity.[1][2] This mechanism is shared by many protein kinase inhibitors. Information on the precise binding mechanism of this compound is less detailed in the available literature, but it is also characterized as a potent PKC inhibitor.[3]
Potency and Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency and selectivity. The available data for this compound and Ruboxistaurin are summarized below.
Table 1: Inhibitory Activity (IC50) of this compound and Ruboxistaurin against PKC Isoforms
| PKC Isoform | This compound IC50 (µM) | Ruboxistaurin IC50 (nM) |
| PKCβI | 3.8[3] | 4.7[2][4] |
| PKCβII | 0.41[3] | 5.9[2][4] |
| PKCα | Not Available | 360 |
| PKCγ | Not Available | 300 |
| PKCδ | Not Available | 250 |
| PKCε | Not Available | 110 |
| PKCη | Not Available | 52 |
| PKCζ | Not Available | >100,000 |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Data presented here are compiled from various sources and should be interpreted with this in mind.
PKCβ Signaling Pathway
PKCβ is a crucial node in intracellular signaling cascades. Its activation, often triggered by diacylglycerol (DAG) produced in response to various stimuli like hyperglycemia, leads to the phosphorylation of downstream target proteins. This can result in a range of cellular responses, including changes in gene expression, cell proliferation, and vascular permeability.
Caption: Simplified PKCβ signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay for PKCβ Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and Ruboxistaurin against PKCβ. Specific details may need to be optimized based on the available reagents and instrumentation.
Materials:
-
Recombinant human PKCβI or PKCβII enzyme
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Test compounds (this compound, Ruboxistaurin) dissolved in DMSO
-
Stop solution (e.g., EDTA to chelate Mg2+)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (for luminescence or radioactivity detection)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds in the kinase reaction buffer.
-
Prepare the lipid activator by sonicating a mixture of PS and DAG in buffer.
-
Prepare the enzyme and substrate solutions in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the following to each well:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
PKCβ enzyme
-
Lipid activator
-
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (and substrate if not already present).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Proceed with the detection method:
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro PKCβ inhibition assay.
Concluding Remarks
Both this compound and Ruboxistaurin are valuable tools for investigating the role of PKCβ in various physiological and pathological processes. Ruboxistaurin has been more extensively characterized, with a well-documented selectivity profile and progression into clinical trials for diabetic retinopathy.[1][2][4][5][6] this compound offers a higher degree of selectivity for the PKCβII isoform, which may be advantageous for studies aiming to dissect the specific roles of the two PKCβ splice variants.[3] The choice between these inhibitors will ultimately depend on the specific research question, the desired level of isoform selectivity, and the experimental system being utilized. The provided data and protocols serve as a foundational guide for researchers to make an informed decision and design rigorous experiments to further elucidate the therapeutic potential of PKCβ inhibition.
References
- 1. la-press.org [la-press.org]
- 2. The effect of ruboxistaurin on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Cross-Validation of CGP-53353's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of CGP-53353, a selective inhibitor of Protein Kinase C βII (PKCβII), with the phenotypic outcomes observed in genetic models involving the manipulation of PKCβII and related signaling pathways. By cross-validating data from chemical biology and genetics, we aim to offer a comprehensive understanding of the on-target effects of this compound and its potential therapeutic implications.
Introduction to this compound and its Target: PKCβII
This compound is a potent and selective inhibitor of the serine/threonine kinase PKCβII.[1][2] PKCβII is a member of the conventional PKC subfamily and plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Its activation is dependent on calcium and diacylglycerol (DAG) and involves its translocation to the plasma membrane. Understanding the specific roles of PKCβII is critical for elucidating its involvement in pathological conditions and for the development of targeted therapies.
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout
This section compares the reported effects of this compound with the phenotypes observed in PKCβII knockout (KO) mouse models. This cross-validation helps to confirm that the effects of this compound are indeed mediated through the inhibition of PKCβII.
| Feature | This compound (Pharmacological Inhibition) | PKCβII Knockout (Genetic Model) | Overlapping Phenotype/Effect |
| Cell Proliferation & DNA Synthesis | Inhibits glucose-induced cell proliferation and DNA synthesis in aortic smooth muscle cells and A10 cells.[1] | PKCβ deficient mice show reduced neointimal expansion after arterial injury, a process involving smooth muscle cell proliferation.[3] | Inhibition of smooth muscle cell proliferation |
| Lipid Accumulation | Treatment of 3T3-L1 adipocytes with this compound leads to decreased lipid accumulation.[4] | Mice lacking PKCβ are resistant to high-fat diet-induced obesity and have markedly decreased white fat depots.[5] | Reduction in adiposity and lipid storage |
| Inflammation/Immunity | Data not available in the provided search results. | Targeted disruption of the prkcb gene in mice results in a severe reduction in marginal zone and B1 B cell populations.[6] | Data suggests a role for PKCβII in immune cell development, an area for future investigation with this compound. |
Table 1: Comparison of this compound effects with PKCβII knockout phenotypes.
Signaling Pathway Analysis: Crosstalk with Wnt/β-Catenin
Recent evidence suggests a crosstalk between the PKC family and the Wnt/β-catenin signaling pathway, a critical regulator of development and disease. Several PKC isoforms have been shown to phosphorylate key components of the Wnt pathway, including β-catenin itself, thereby influencing its stability and transcriptional activity. While direct phosphorylation of β-catenin by PKCβII is not definitively established in the provided literature, the functional overlap in cellular processes warrants an investigation into this potential mechanism of action for this compound.
Tankyrase, a key positive regulator of the Wnt/β-catenin pathway, promotes the degradation of Axin, a scaffold protein in the β-catenin destruction complex. Inhibition of tankyrase leads to Axin stabilization, enhanced β-catenin degradation, and subsequent downregulation of Wnt target genes.[7][8][9][10] Genetic models of tankyrase knockout would therefore be expected to phenocopy the effects of Wnt/β-catenin pathway inhibition.
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the potential point of intervention for PKCβII.
Experimental Protocols
PKCβII Kinase Assay
This protocol is adapted from commercially available kinase assay kits and can be used to quantify the inhibitory activity of this compound on PKCβII.
Materials:
-
Recombinant human PKCβII enzyme
-
PKCβII substrate peptide
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKCβII enzyme, and substrate peptide.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.[11]
β-Catenin Stability Assay (Pulse-Chase)
This protocol can be used to assess the effect of this compound on the stability of β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Complete growth medium
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-β-catenin antibody
-
Protein A/G agarose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Culture cells to sub-confluency.
-
Starve the cells in methionine/cysteine-free medium for 1 hour.
-
Pulse-label the cells with [³⁵S]methionine/cysteine for a short period (e.g., 30 minutes).
-
Wash the cells and replace the labeling medium with chase medium containing either this compound or vehicle control.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), lyse the cells.
-
Immunoprecipitate β-catenin from the cell lysates using an anti-β-catenin antibody.
-
Resolve the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled β-catenin by autoradiography and quantify the band intensity to determine the protein's half-life.[12]
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for cross-validating the effects of this compound with genetic models.
Conclusion
References
- 1. Protein-kinase-C-mediated beta-catenin phosphorylation negatively regulates the Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase stabilizes beta-catenin through inhibition of its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of PKCβII Activity in Smooth Muscle Cells Attenuates Acute Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prkcb protein kinase C, beta [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. The Terminal Region of β-Catenin Promotes Stability by Shielding the Armadillo Repeats from the Axin-scaffold Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of CGP-53353: An In Vitro and In Vivo Correlation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGP-53353 has demonstrated potent and selective inhibitory activity against PKCβII in various in vitro assays. It has been shown to modulate cellular processes such as proliferation and differentiation. This guide presents the available quantitative data, details the experimental methodologies, and provides a comparative analysis with other PKC inhibitors to aid researchers in evaluating its potential for further investigation and development.
Data Presentation: In Vitro Activity of this compound and Comparators
The following table summarizes the in vitro inhibitory activity of this compound and other notable PKC inhibitors. This data provides a basis for comparing their potency and selectivity.
| Compound | Target(s) | IC50 (µM) | Cell-Based Assay | Key Findings |
| This compound | PKCβII | 0.41 | 3T3-L1 Adipocytes | Demonstrated less lipid accumulation and more mitochondria.[1] |
| PKCβI | 3.8 | |||
| Prionogenic Sup35 | ~3.4 | Inhibits fibrillization. | ||
| Aβ42 Assembly | - | Inhibits de novo assembly. | ||
| Ruboxistaurin (LY333531) | PKCβI, PKCβII | 0.0047, 0.0059 | - | A potent and selective inhibitor of PKCβ. |
| Enzastaurin | PKCβ | 0.006 | Multiple Myeloma (MM) cell lines | Inhibits MM cell growth and adhesion. |
| Go 6976 | PKCα, PKCβ1 | 0.0023, 0.0062 | - | Potent inhibitor of conventional PKCs. |
| Chelerythrine Chloride | PKC (Group A & B) | - | Human tumor cell lines (in vitro), SW-839 renal cancer cells (in vivo xenograft) | Induces apoptosis and demonstrates antitumor activity.[2] |
| βIIV5-3 | PKCβII | - | Rat model of heart failure | Attenuated adverse cardiac remodeling and improved myocardial function. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols relevant to the assessment of PKC inhibitors.
In Vitro PKCβII Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against PKCβII.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against PKCβII.
Materials:
-
Recombinant human PKCβII enzyme
-
PKC substrate (e.g., a specific peptide)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PS, DAG, and the PKC substrate.
-
Add varying concentrations of the test compound to the wells of the 96-well plate.
-
Add the recombinant PKCβII enzyme to each well.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-labeled ATP).
-
Transfer the reaction mixture to a phosphocellulose filter paper or use a separation method to isolate the phosphorylated substrate.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
In Vitro 3T3-L1 Adipocyte Differentiation Assay
This protocol is used to assess the effect of compounds on adipogenesis.
Objective: To evaluate the impact of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Differentiation-inducing cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Insulin-containing medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound
-
Oil Red O staining solution
-
MitoTracker Green dye
-
Microscope
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with the MDI cocktail, with or without this compound.
-
After 2-3 days, replace the medium with insulin-containing medium, with or without this compound.
-
Continue to culture the cells for another 2-3 days, replenishing the medium every 2 days.
-
After 7-10 days of differentiation, assess lipid accumulation by staining with Oil Red O.
-
To assess mitochondrial content, stain the cells with MitoTracker Green.
-
Visualize and quantify the stained lipid droplets and mitochondria using a microscope and appropriate imaging software.
In Vivo Tumor Xenograft Model (using Chelerythrine Chloride as an example)
This protocol describes a common method to evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To determine the in vivo anti-tumor activity of a PKC inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., SW-839 renal cancer cells)
-
Matrigel (optional)
-
Test compound (e.g., Chelerythrine Chloride) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and dosage (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the PKCβII signaling pathway and a typical experimental workflow for evaluating a PKC inhibitor.
Caption: PKCβII Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for PKC Inhibitor Evaluation.
Conclusion and Future Directions
This compound exhibits promising selective in vitro inhibition of PKCβII. The available data suggests its potential to modulate key cellular processes implicated in various diseases. However, the lack of published in vivo studies for this compound necessitates a cautious interpretation of its therapeutic potential. The in vivo data from other PKCβ inhibitors, such as βIIV5-3 and chelerythrine chloride, provide a valuable, albeit indirect, framework for envisioning the potential applications of selective PKCβII inhibition in cardiovascular and oncological indications.
Future research should prioritize conducting in vivo studies with this compound to establish its pharmacokinetic profile, safety, and efficacy in relevant animal models. Such studies are critical for establishing a direct in vitro-in vivo correlation and for validating the therapeutic hypothesis generated from the in vitro findings. A robust IVIVC will be instrumental in guiding dose selection and predicting clinical outcomes, ultimately accelerating the translation of this promising compound from the laboratory to the clinic.
References
Benchmarking CGP-53353 Against Novel PKCβII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein kinase C βII (PKCβII) inhibitor, CGP-53353, with other notable inhibitors targeting the same isoform. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their studies by providing key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to PKCβII Inhibition
Protein Kinase C beta II (PKCβII) is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways. Dysregulation of PKCβII activity has been implicated in a range of diseases, including diabetic complications and cancer. Consequently, the development of selective PKCβII inhibitors is an active area of research. This compound has been a valuable tool in studying the function of this kinase. This guide benchmarks its performance against a selection of other widely used and novel PKCβ inhibitors.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected PKC inhibitors against PKCβI and PKCβII isoforms. Lower IC50 values indicate higher potency. The data has been compiled from various sources and serves as a comparative reference.
| Inhibitor | PKCβI IC50 | PKCβII IC50 | Other Notable PKC Isoform IC50s |
| This compound | 3.8 µM[1][2] | 0.41 µM[1][2][3] | - |
| Ruboxistaurin (LY333531) | 4.7 nM[4][5][6][7] | 5.9 nM[4][5][6][7] | PKCα: 360 nM, PKCγ: 300 nM, PKCδ: 250 nM, PKCη: 52 nM[4][5] |
| Enzastaurin (LY317615) | - | 6 nM[8][9] | PKCα: 39 nM, PKCγ: 83 nM, PKCε: 110 nM[8][9] |
| Sotrastaurin (AEB071) | Kᵢ: 0.64 nM[10][11] | - | PKCα Kᵢ: 0.95 nM, PKCθ Kᵢ: 0.22 nM, PKCη Kᵢ: 1.8 nM, PKCδ Kᵢ: 2.1 nM, PKCε Kᵢ: 3.2 nM[10] |
Note: IC50 and Kᵢ values are dependent on experimental conditions and should be considered as relative indicators of potency.
Mandatory Visualization
PKCβII Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the activation of PKCβII.
Caption: Simplified PKCβII signaling cascade.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing PKCβII inhibitors.
Caption: General workflow for PKCβII inhibitor screening.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Generic Protocol)
This protocol provides a general framework for measuring the activity of PKCβII and assessing the potency of inhibitors in a cell-free system. This method is based on the principles of radiometric or luminescence-based kinase assays.[12][13][14][15]
Materials:
-
Recombinant human PKCβII enzyme
-
PKC Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
PKC Lipid Activator Mix (containing phosphatidylserine and diacylglycerol)
-
Specific peptide substrate for PKCβII
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for luminescence assays)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (for luminescence-based detection) or P81 phosphocellulose paper (for radiometric detection)
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing PKC Kinase Buffer, lipid activator mix, and the specific peptide substrate.
-
Add the test inhibitor at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include a DMSO-only control (vehicle).
-
Add the recombinant PKCβII enzyme to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for PKCβII for competitive inhibitor studies.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
For Radiometric Assay:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-Based Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
This guide provides a foundational comparison of this compound with other PKCβII inhibitors. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions relevant to their particular research questions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGP 53353 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.com [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
Comparative Analysis of CGP-53353: A Guide to Published Data and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CGP-53353, a selective inhibitor of Protein Kinase C βII (PKCβII), with a focus on the reproducibility of published data. It includes a comparison with alternative PKCβ inhibitors, details of experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in experimental design and data interpretation.
Performance Comparison of PKCβ Inhibitors
The following table summarizes the in vitro potency of this compound and its key alternatives, Ruboxistaurin (LY333531) and Enzastaurin (LY317615), against PKCβ isoforms. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are a primary metric for comparing the potency of these compounds. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Selectivity (PKCβI / PKCβII) |
| This compound | PKCβI | 3.8[1] | 9.27-fold for PKCβII |
| PKCβII | 0.41 [1] | ||
| Ruboxistaurin (LY333531) | PKCβI | 0.0047 | ~1.25-fold for PKCβI |
| PKCβII | 0.0059 | ||
| Enzastaurin (LY317615) | PKCβ (unspecified isoform) | 0.006 | - |
| PKCα | 0.039[2] | ||
| PKCγ | 0.083[3] | ||
| PKCε | 0.11[3] |
Note: The IC50 values for Ruboxistaurin and Enzastaurin are presented in µM for consistent comparison with this compound.
Experimental Methodologies
Reproducibility of experimental data is fundamentally linked to the detailed and accurate execution of protocols. Below are methodologies for key assays in which this compound and other PKCβ inhibitors are commonly evaluated.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This assay is crucial for determining the IC50 values of inhibitors.
Objective: To measure the potency of this compound in inhibiting the enzymatic activity of PKCβII.
General Protocol Outline:
-
Reaction Mixture Preparation: A typical reaction mixture includes a phosphate buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0), a substrate for the kinase (e.g., myelin basic protein), and co-factors such as ATP (labeled with ³³P), MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol.
-
Inhibitor Addition: Serial dilutions of this compound (or other inhibitors) are added to the reaction mixture. A control with no inhibitor is included.
-
Enzyme Addition: The reaction is initiated by adding the purified PKCβII enzyme.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Quenching: The reaction is stopped by adding a quenching solution, such as 10% H₃PO₄.
-
Measurement of Activity: The incorporation of the radiolabeled phosphate (³³P) into the substrate is measured, typically using a filter plate assay and a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Thioflavin T (ThT) Aggregation Assay for Aβ42 Fibrillization
This assay is used to assess the effect of compounds on the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This compound has been shown to inhibit the de novo assembly of Aβ42 in vitro.[1]
Objective: To evaluate the ability of this compound to inhibit the formation of Aβ42 fibrils.
General Protocol Outline:
-
Aβ42 Preparation: Lyophilized Aβ42 peptide is dissolved and monomerized, often using a solvent like hexafluoroisopropanol (HFIP) followed by removal of the solvent. The peptide is then resuspended in a suitable buffer (e.g., PBS).
-
Reaction Setup: The Aβ42 solution is mixed with Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils. Different concentrations of this compound are added to the experimental wells of a 96-well plate. A control well contains Aβ42 and ThT without the inhibitor.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.[4][5][6]
-
Data Analysis: The increase in fluorescence over time reflects the formation of amyloid fibrils. The aggregation kinetics in the presence of this compound are compared to the control to determine the extent of inhibition.
Sup35 Prion Fibrillization Assay
This compound has also been identified as an inhibitor of the fibrillization of the yeast prion protein Sup35, with an IC50 of approximately 3.4 μM.[1]
Objective: To determine the inhibitory effect of this compound on the formation of Sup35 amyloid fibrils.
Experimental Approach: Similar to the Aβ42 aggregation assay, a Thioflavin T-based fluorescence assay can be employed. Purified Sup35 protein is induced to aggregate in the presence and absence of this compound, and the formation of fibrils is monitored by the increase in ThT fluorescence.
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by this compound is critical for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by PKCβ and a typical experimental workflow for evaluating a PKCβ inhibitor.
Caption: PKCβ signaling pathway in diabetic complications.
Caption: Experimental workflow for inhibitor evaluation.
References
Safety Operating Guide
Proper Disposal of CGP-53353: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information on the proper disposal procedures for CGP-53353, a selective inhibitor of Protein Kinase C βII (PKCβII). Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Disposal Protocol
As a research-grade chemical, specific disposal instructions for this compound are not publicly available. However, based on general principles of hazardous waste management, the following procedures should be followed. These are general guidelines and must be adapted to comply with all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Containment: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5,6-bis[(4-Fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione (this compound)," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
Storage: Store the hazardous waste container in a designated, secure area, away from heat sources and direct sunlight, until it is collected by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1][2]
This compound Technical Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 365.34 g/mol |
| Formula | C₂₀H₁₃F₂N₃O₂ |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. |
| Storage | Store at room temperature. |
Mechanism of Action: Inhibition of the PKCβII Signaling Pathway
This compound is a selective inhibitor of Protein Kinase C βII (PKCβII). Understanding its mechanism of action is crucial for its application in research. The diagram below illustrates a simplified signaling pathway leading to the activation of PKCβII and the point of inhibition by this compound. In this pathway, extracellular signals lead to the production of diacylglycerol (DAG) and an increase in intracellular calcium (Ca²⁺). These second messengers recruit PKCβII to the plasma membrane, where it is activated and proceeds to phosphorylate downstream target proteins, leading to various cellular responses. This compound exerts its effect by blocking the catalytic activity of PKCβII, thereby preventing the phosphorylation of its substrates.
Caption: PKCβII signaling pathway and inhibition by this compound.
References
Essential Safety and Operational Guide for Handling CGP-53353
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the protein kinase C (PKC) inhibitor, CGP-53353. This document provides immediate access to critical safety protocols and logistical information to ensure a safe laboratory environment and maintain compliance with safety standards.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. Should be compliant with EU EN166 or US ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly when handling bulk quantities or preparing stock solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and change them frequently, especially if contact with the compound occurs. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of aerosolization. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram outlines the lifecycle of this compound within a laboratory setting, emphasizing key safety and handling checkpoints from receipt to disposal.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically at room temperature for the solid form.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Wear all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Slowly add the solvent (e.g., DMSO) to the powder to avoid splashing.
Experimental Use:
-
When using solutions of this compound, always wear appropriate PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
Decontamination and Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Logical Relationship of Safety Measures
The implementation of a multi-layered safety approach is essential for minimizing risks associated with handling potent chemical compounds like this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Caption: This diagram illustrates the hierarchy of controls for safely handling this compound, with engineering and administrative controls being more effective than reliance on personal protective equipment alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
